Clazamycin A hydrochloride
Description
The exact mass of the compound (2S-trans)-2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRBZSNRJFNVLC-KQBMADMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71743-75-4 | |
| Record name | Clazamycin A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071743754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLAZAMYCIN A-HCL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Clindamycin Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic with a long history of clinical use against a variety of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations against certain susceptible organisms. This technical guide provides an in-depth overview of the antibacterial spectrum of clindamycin hydrochloride, detailing its in vitro activity against key aerobic and anaerobic pathogens, experimental protocols for susceptibility testing, and the molecular pathways of its action and corresponding resistance mechanisms.
In Vitro Antibacterial Spectrum of Activity
The in vitro activity of clindamycin is commonly quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a population of a specific bacterial species.
Aerobic Bacteria
Clindamycin demonstrates significant activity against a range of Gram-positive aerobic cocci.
Table 1: In Vitro Activity of Clindamycin Against Aerobic Gram-Positive Cocci
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 300 | - | 0.12 | [1] |
| Staphylococcus aureus (methicillin-resistant) | 39 | >32 | >32 | [1] |
| Staphylococcus epidermidis | 100 | - | - | [1] |
| Streptococcus pyogenes | 222 | ≤0.12 | ≤0.12 | [2] |
| Streptococcus pyogenes | 211 | - | - | [3] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Anaerobic Bacteria
Clindamycin is particularly valued for its potent activity against a broad spectrum of anaerobic bacteria, which are often implicated in polymicrobial infections.
Table 2: In Vitro Activity of Clindamycin Against Anaerobic Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | - | ≤8.0 | - | [4] |
| Bacteroides fragilis | 507 | - | - | [5] |
| Clostridium perfringens | 313 | - | - | [6] |
| Clostridium perfringens | 106 | - | - | [7] |
| Prevotella melaninogenica | - | - | >256 | [8] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are essential for the accurate and reproducible determination of clindamycin's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[9][10][11][12][13]
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15][16][17][18][19]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of clindamycin hydrochloride is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted clindamycin is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
MIC Determination: The MIC is read as the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.
Agar (B569324) Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[14][15][20][21]
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of clindamycin hydrochloride. This is achieved by adding the appropriate volume of a stock solution of the antibiotic to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of clindamycin on the agar plate that prevents the growth of the bacterial inoculum.
Disk Diffusion Test (D-Test) for Inducible Resistance
The D-test is a crucial qualitative test to detect inducible clindamycin resistance in staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible in routine testing.[22][23][24][25][26]
Protocol:
-
Inoculum Preparation and Plating: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Disk Placement: An erythromycin (B1671065) (15 µg) disk and a clindamycin (2 µg) disk are placed on the agar surface at a specific distance from each other (typically 15-26 mm, edge to edge).
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: A positive D-test is indicated by a flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced the expression of a resistance mechanism that also confers resistance to clindamycin. A circular zone of inhibition around the clindamycin disk indicates a negative result.
Signaling Pathways and Mechanisms
Mechanism of Action
Clindamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
References
- 1. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. karger.com [karger.com]
- 8. academic.oup.com [academic.oup.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. nicd.ac.za [nicd.ac.za]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. protocols.io [protocols.io]
- 20. Agar dilution - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 24. scielo.br [scielo.br]
- 25. applications.emro.who.int [applications.emro.who.int]
- 26. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Clindamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is widely utilized in the treatment of a variety of bacterial infections, particularly those caused by anaerobic and Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of clindamycin hydrochloride, with a focus on its mechanism of action and immunomodulatory effects. The information presented herein is intended to support research, drug development, and clinical application of this important therapeutic agent.
Chemical Structure and Identification
Clindamycin is a derivative of lincomycin, a naturally occurring antibiotic. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.
2.1. Chemical Structure
The chemical structure of clindamycin hydrochloride is presented below:
(A 2D chemical structure diagram would be ideally placed here in a formal whitepaper. For this text-based format, a detailed description is provided.)
The molecule consists of a substituted pyrrolidine (B122466) ring linked via an amide bond to a sulfur-containing octopyranoside moiety. The hydrochloride salt is formed at the tertiary amine of the pyrrolidine ring.
2.2. Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | methyl 7-chloro-6,7,8-trideoxy-6-{[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]formamido}-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride |
| CAS Number | 21462-39-5 |
| Molecular Formula | C₁₈H₃₃ClN₂O₅S·HCl |
| Molecular Weight | 461.44 g/mol |
Physicochemical Properties
The physicochemical properties of clindamycin hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| pKa | 7.72[1] |
| Melting Point | 142-147 °C (with decomposition)[2] |
| Solubility | Freely soluble in water, methanol, and dimethylformamide (DMF); Soluble in ethanol; Practically insoluble in acetone.[3] Soluble in dimethyl sulfoxide (B87167) (DMSO).[4] |
| Appearance | White or almost white crystalline powder.[3] |
Mechanism of Action
4.1. Antibacterial Activity
Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5][6] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[6][7] This action prevents the ribosome from moving along the messenger RNA (mRNA), thereby halting the synthesis of essential proteins required for bacterial growth and replication.
Mechanism of Antibacterial Action
4.2. Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antimicrobial activity, clindamycin exhibits immunomodulatory properties by attenuating the production of pro-inflammatory cytokines.[8] Specifically, it has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and the chemokine CXCL-1.[8][9] The precise upstream mechanism of this inhibition is an area of ongoing research, but it is understood to contribute to the resolution of inflammation in bacterial infections.
Anti-inflammatory Signaling Pathway
Antibacterial Spectrum and Activity
Clindamycin is effective against a broad range of anaerobic and Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clindamycin against various clinically relevant bacterial species.
| Bacterial Species | MIC Range (μg/mL) |
| Staphylococcus aureus | 0.04 - 1.6[4] |
| Staphylococcus epidermidis | 0.1 - 0.2[4] |
| Streptococcus pneumoniae | 0.002 - 0.1[4] |
| Streptococcus pyogenes | ≤ 0.5 (Susceptible) |
| Streptococcus viridans | 0.005 - 0.2[4] |
| Bacteroides fragilis group | 0.25 - 512[10] |
| Clostridium perfringens | ≤ 0.5 (Susceptible) |
| Prevotella melaninogenica | ≤ 0.5 (Susceptible) |
Experimental Protocols
6.1. Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of clindamycin hydrochloride using potentiometric titration.
Materials:
-
Clindamycin hydrochloride
-
Potentiometer with a calibrated pH electrode
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH)
-
0.15 M potassium chloride (KCl) solution
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[11]
-
Sample Preparation: Prepare a 1 mM solution of clindamycin hydrochloride in deionized water.
-
Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[11]
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
If the starting pH is not acidic, add 0.1 M HCl to bring the pH to approximately 1.8-2.0.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[2]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the buffer region on the titration curve.
-
-
Replication: Perform the titration at least in triplicate to ensure accuracy and reproducibility.[11]
6.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method for determining the MIC of clindamycin hydrochloride against a specific bacterial isolate.
Materials:
-
Clindamycin hydrochloride stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader or visual inspection aid
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the clindamycin hydrochloride stock solution in the sterile broth medium directly in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test bacterium in a sterile diluent to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for aerobic bacteria, anaerobic conditions for anaerobic bacteria).
-
-
Reading the Results:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of clindamycin hydrochloride that completely inhibits the visible growth of the bacterium.[12]
-
Conclusion
Clindamycin hydrochloride remains a clinically significant antibiotic with a well-defined mechanism of action and a broad spectrum of activity against anaerobic and Gram-positive bacteria. Its physicochemical properties are well-characterized, facilitating its formulation and administration. Furthermore, its immunomodulatory effects, particularly the inhibition of pro-inflammatory cytokine production, contribute to its therapeutic efficacy. The experimental protocols provided in this guide offer standardized methods for the further investigation and characterization of this important drug. A continued understanding of its chemical and biological properties is essential for its optimal use in clinical practice and for the development of future antimicrobial strategies.
References
- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 7. Clindamycin - Wikipedia [en.wikipedia.org]
- 8. Clindamycin inhibits nociceptive response by reducing tumor necrosis factor-α and CXCL-1 production and activating opioidergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-depth Technical Guide to Clindamycin Hydrochloride: A Semi-Synthetic Lincosamide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Clindamycin (B1669177) hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin (B1675468). It is a crucial therapeutic agent for treating a variety of serious bacterial infections, particularly those caused by anaerobic bacteria and gram-positive cocci.[1][2][3] Its efficacy stems from its ability to inhibit bacterial protein synthesis.[4][5] This guide provides a comprehensive technical overview of its mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and key experimental protocols.
Mechanism of Action
Clindamycin exerts a primarily bacteriostatic effect, although it can be bactericidal at higher concentrations.[1][4] The core mechanism involves the inhibition of bacterial protein synthesis. Clindamycin binds exclusively to the 23S RNA of the 50S subunit of the bacterial ribosome.[6][7] This binding action interferes with the translocation step of protein elongation, specifically by blocking the movement of the nascent peptide chain from the A-site to the P-site on the ribosome.[4][8][9] This disruption effectively halts the synthesis of essential proteins, preventing bacterial growth and replication.[4] The binding site for clindamycin overlaps with that of macrolides and streptogramin B, which is the basis for potential cross-resistance.[6][10]
Antimicrobial Spectrum
Clindamycin is effective against a broad range of bacteria, though its spectrum is primarily focused on gram-positive aerobes and a wide variety of anaerobic bacteria. It has no significant activity against enterococci or most gram-negative aerobic bacteria.[11][12]
| Category | Susceptible Organisms |
| Gram-Positive Aerobes | Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae (penicillin-susceptible strains), Streptococcus pyogenes (Group A strep), Streptococcus agalactiae (Group B strep).[11][12] |
| Anaerobic Bacteria | Bacteroides spp. (resistance is increasing in B. fragilis), Fusobacterium spp., Prevotella spp., Clostridium perfringens, Peptostreptococcus spp., Cutibacterium acnes.[1][11] |
| Other Organisms | Has shown activity against some protozoa such as Toxoplasma gondii, Plasmodium falciparum, and Babesia spp.[11][13] |
Note: Susceptibility patterns can vary geographically. Local antibiograms should be consulted for optimal clinical decision-making.
Pharmacokinetics
Clindamycin hydrochloride is administered orally and is rapidly absorbed from the gastrointestinal tract.[14][15] Food does not significantly impact its bioavailability.[6] The phosphate (B84403) salt is used for parenteral (intravenous or intramuscular) administration.[16][17]
| Parameter | Value (Oral Administration) |
| Bioavailability | ~90% (virtually complete absorption).[6][14] |
| Time to Peak Serum Concentration (Tmax) | Approximately 45-60 minutes.[3][6][14] |
| Peak Serum Concentration (Cmax) | An average of 2.50 mcg/mL after a 150 mg oral dose.[6][14] |
| Distribution | Widely distributed in body fluids and tissues, including bone.[6][18] Does not achieve significant levels in cerebrospinal fluid, even with inflamed meninges.[6][15] |
| Metabolism | Predominantly metabolized in the liver by the Cytochrome P450 enzyme CYP3A4, with minor contribution from CYP3A5.[2][6] Major metabolites are clindamycin sulfoxide (B87167) and N-desmethylclindamycin.[6][14] |
| Biological Half-Life (t½) | Young Adults: ~2.4 - 3.2 hours.[6][14][15] Elderly (61-79 years): ~4.0 hours.[6][14][19] Children: ~2.5 hours.[2] |
| Excretion | Approximately 10% of bioactivity is excreted in the urine and 3.6% in the feces. The remainder is excreted as inactive metabolites.[6][14][15] Hemodialysis and peritoneal dialysis are not effective at removing the drug.[6] |
Mechanisms of Resistance
Bacterial resistance to clindamycin is a significant clinical concern and occurs primarily through three mechanisms.[20]
-
Target-Site Modification : This is the most common mechanism.[6] It involves alterations to the clindamycin binding site on the 23S rRNA. This is often mediated by plasmid-borne erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes.[21][22] These enzymes add methyl groups to the ribosome, reducing the binding affinity of clindamycin, macrolides, and streptogramin B antibiotics (MLSB resistance).[21][23] This resistance can be either constitutive (cMLSB), where the bacteria is always resistant, or inducible (iMLSB), where resistance is expressed only in the presence of an inducing agent like erythromycin (B1671065).[21][22]
-
Active Efflux : This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[5] In staphylococci, this is often mediated by the msr(A) gene, which confers resistance to macrolides and streptogramin B but not typically to clindamycin itself (MSB phenotype).[22][24]
-
Drug Inactivation : A less common mechanism involves enzymatic inactivation of clindamycin by lincosamide nucleotidyltransferases (Lin enzymes), which modify the drug's chemical structure so it can no longer bind to the ribosome.[20][23]
Experimental Protocols
The D-test is a standard disk diffusion method used in clinical microbiology labs to detect inducible MLSB (iMLSB) resistance in staphylococci that appear erythromycin-resistant but clindamycin-susceptible in initial tests.[18]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test isolate.
-
Plating: Using a sterile swab, streak the inoculum evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air.
-
Interpretation:
-
Negative Result (No Inducible Resistance): The zone of inhibition around the clindamycin disk is circular. The isolate is considered truly susceptible to clindamycin.
-
Positive Result (Inducible Resistance): The zone of inhibition around the clindamycin disk is flattened on the side adjacent to the erythromycin disk, creating a "D" shape.[18][22] This indicates that erythromycin induced the production of a methylase that conferred resistance to clindamycin. Such strains should be reported as resistant to clindamycin, as treatment may fail in vivo.[18][21]
-
Pharmacokinetic parameters are typically determined through clinical studies involving healthy adult volunteers.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=24) after obtaining informed consent.[6][14] Ensure subjects meet inclusion criteria (e.g., normal hepatic and renal function).[6]
-
Drug Administration: Administer a single oral dose of clindamycin hydrochloride (e.g., 150 mg capsule) to fasting subjects.[14]
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 15, 30, 45, 60 minutes, and 2, 3, 4, 6, 8, 12 hours post-dose).
-
Sample Processing: Separate serum from blood samples and store frozen until analysis.
-
Bioanalysis: Determine the concentration of clindamycin in serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to plot serum concentration versus time for each subject. Calculate key parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).[6]
Synthesis Process Overview
Clindamycin is a semi-synthetic antibiotic produced via a chemical modification of its parent compound, lincomycin. The synthesis of clindamycin hydrochloride from lincomycin hydrochloride generally involves a multi-step process.
-
Chlorination: The primary step is the selective chlorination of the 7-hydroxyl group of lincomycin. This is typically achieved using a Vilsmeier reagent, which can be generated from reagents like solid phosgene (B1210022) or thionyl chloride in a solvent such as chloroform (B151607) or dichloromethane (B109758) with a catalyst like dimethylformamide (DMF).[25] This step substitutes the 7(R)-hydroxyl group with a 7(S)-chloro group, which is crucial for the enhanced antibacterial activity of clindamycin.[7][15]
-
Hydrolysis and Extraction: The reaction mixture containing the crude clindamycin product is then hydrolyzed, often using an aqueous solution of sodium hydroxide.[25][26] This step helps to remove impurities and byproducts. The resulting clindamycin free base is then extracted from the aqueous phase using an organic solvent.
-
Salt Formation and Crystallization: The purified clindamycin free base is dissolved in a solvent system (e.g., acetone). Hydrochloric acid is then added to form the clindamycin hydrochloride salt.[25][26] The product is then crystallized, often with controlled cooling, to yield the wet product.[26]
-
Drying: The crystallized clindamycin hydrochloride is filtered and dried under vacuum to obtain the final, stable antibiotic powder.[26]
This guide provides a foundational understanding of clindamycin hydrochloride for professionals in the field. Further detailed investigation into specific clinical trials and advanced analytical methods is recommended for specialized applications.
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Properties, pharmacological effects and clinical applications of clindamycin hydrochloride_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 9. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]
- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 23. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]
- 24. Inducible Clindamycin Resistance and Molecular Epidemiologic Trends of Pediatric Community-Acquired Methicillin-Resistant Staphylococcus aureus in Dallas, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]
- 26. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
The Pharmacokinetic and Pharmacodynamic Profile of Clindamycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of clindamycin (B1669177) hydrochloride, a lincosamide antibiotic. The information is curated to support research, scientific inquiry, and drug development efforts by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes.
Pharmacokinetics
Clindamycin hydrochloride is rapidly absorbed and widely distributed throughout the body following oral administration. Its metabolism is primarily hepatic, with excretion occurring through both renal and fecal routes.
Absorption
Oral absorption of clindamycin hydrochloride is nearly complete, with approximately 90% of the administered dose being bioavailable.[1][2] Peak serum concentrations are typically achieved within 45 to 60 minutes after oral ingestion.[1][3] The presence of food does not significantly impact the extent of absorption, although it may slightly delay the time to reach peak concentration.[1][2]
Distribution
Clindamycin is extensively distributed into various body fluids and tissues, including bone, but does not readily cross the blood-brain barrier to enter the cerebrospinal fluid in significant amounts.[4][5] It is known to be concentrated in phagocytic cells.[6] The volume of distribution has been estimated to be between 43 and 74 liters.[4] Protein binding of clindamycin is concentration-dependent and ranges from 60% to 94%, primarily to alpha-1-acid glycoprotein.[4]
Metabolism
The liver is the primary site of clindamycin metabolism.[3][4] The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for its metabolism, with a minor contribution from CYP3A5.[3][4][5] The main metabolic pathways involve N-demethylation and S-oxidation, leading to the formation of clindamycin sulfoxide (B87167) (the major metabolite) and N-desmethylclindamycin (a minor, active metabolite).[3][4][7]
Excretion
Clindamycin and its metabolites are eliminated from the body through both urine and feces.[2][4] Approximately 10% of the bioactive drug is excreted in the urine, and about 3.6% is found in the feces.[4][5] The remainder is excreted as inactive metabolites. The elimination half-life of clindamycin is approximately 2.4 to 3 hours in adults and around 2.5 hours in children.[3][4] This half-life may be slightly prolonged in individuals with severe renal or hepatic impairment.[2][3] However, dose adjustments are generally not considered necessary for patients with renal failure as hemodialysis and peritoneal dialysis are not effective at removing clindamycin from the serum.[2][8]
Table 1: Summary of Pharmacokinetic Parameters of Clindamycin Hydrochloride
| Parameter | Value | Reference(s) |
| Absorption | ||
| Oral Bioavailability | ~90% | [1][2] |
| Time to Peak Concentration (Tmax) - Oral | 45 - 60 minutes | [1][3] |
| Effect of Food | Not significant on extent of absorption | [1][2] |
| Distribution | ||
| Protein Binding | 60 - 94% (concentration-dependent) | [4] |
| Volume of Distribution (Vd) | 43 - 74 L | [4] |
| CNS Penetration | Poor | [4][5] |
| Metabolism | ||
| Primary Site | Liver | [3][4] |
| Primary Metabolizing Enzyme | CYP3A4 | [3][4][5] |
| Major Metabolites | Clindamycin sulfoxide, N-desmethylclindamycin | [3][4][7] |
| Excretion | ||
| Elimination Half-life (t½) - Adults | 2.4 - 3 hours | [3][4] |
| Elimination Half-life (t½) - Children | ~2.5 hours | [3][4] |
| Route of Excretion | Urine (~10% bioactive), Feces (~3.6% bioactive) | [4][5] |
Pharmacodynamics
Clindamycin exhibits its antimicrobial effect by inhibiting bacterial protein synthesis. Its activity is primarily bacteriostatic, but it can be bactericidal at higher concentrations against highly susceptible organisms.[9]
Mechanism of Action
Clindamycin binds to the 23S RNA of the 50S subunit of the bacterial ribosome.[4][9] This binding interferes with the translocation step of protein synthesis, effectively halting the elongation of the peptide chain.[9][10] By inhibiting protein production, clindamycin prevents bacterial growth and replication.
Spectrum of Activity
Clindamycin is effective against a range of Gram-positive aerobic bacteria and both Gram-positive and Gram-negative anaerobic bacteria.[4] Susceptible organisms include staphylococci, streptococci, and pneumococci.[4] It is particularly useful for treating infections caused by anaerobic bacteria such as Bacteroides fragilis.[9]
Post-Antibiotic Effect (PAE)
Clindamycin exhibits a post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration in the serum falls below the minimum inhibitory concentration (MIC).[11][12] The duration of the PAE is dependent on both the concentration of clindamycin and the duration of exposure.[11][13] For Staphylococcus aureus, the PAE can range from 0.4 to 3.9 hours.[11]
Resistance Mechanisms
Bacterial resistance to clindamycin can develop through several mechanisms:
-
Target Site Modification: This is the most common mechanism and often involves the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylase) genes.[14][15] This modification reduces the binding affinity of clindamycin to its target. This can result in cross-resistance to macrolides and streptogramin B antibiotics (the MLSB phenotype), which can be either constitutive (cMLSB) or inducible (iMLSB).[14][15]
-
Antibiotic Efflux: Some bacteria possess efflux pumps, encoded by genes such as msr(A), that actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target.[16]
-
Antibiotic Inactivation: A less common mechanism involves enzymatic inactivation of the drug.[17]
Experimental Protocols
The determination of pharmacokinetic and pharmacodynamic parameters of clindamycin relies on various laboratory techniques. Below are generalized methodologies based on cited studies.
Pharmacokinetic Analysis
Objective: To determine the concentration-time profile of clindamycin in plasma.
Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.[18]
-
Plasma Separation: Whole blood is centrifuged to separate the plasma.
-
Sample Preparation: Plasma samples are typically prepared for analysis through protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate clindamycin and remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate clindamycin from other components in the sample.
-
Detection: A UV detector is used to quantify the amount of clindamycin eluting from the column. The absorbance is measured at a specific wavelength.
-
Data Analysis: The concentration of clindamycin in each sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are then calculated from the resulting concentration-time data using non-compartmental methods.[19]
Methodology: In Vivo Microdialysis for Unbound Drug Concentration
-
Probe Insertion: A microdialysis probe is inserted into a peripheral vein of the subject.
-
Perfusion: The probe is perfused with a physiological solution at a constant, low flow rate.
-
Analyte Diffusion: Clindamycin in the blood diffuses across the semipermeable membrane of the probe and into the perfusate (dialysate).
-
Sample Collection: The dialysate is collected at specific time intervals.
-
Analysis: The concentration of unbound clindamycin in the dialysate is measured using a sensitive analytical method like HPLC-UV.[20]
-
Data Analysis: The unbound concentration-time profile is used to determine pharmacokinetic parameters of the pharmacologically active fraction of the drug.
Pharmacodynamic Analysis
Objective: To assess the susceptibility of bacteria to clindamycin and characterize resistance mechanisms.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilutions: A series of twofold dilutions of clindamycin are prepared in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time, atmospheric conditions).
-
Determination of MIC: The MIC is the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.
Methodology: D-Zone Test for Inducible Clindamycin Resistance
-
Inoculation: A Mueller-Hinton agar (B569324) plate is inoculated with a standardized suspension of the test organism (e.g., Staphylococcus aureus).
-
Disk Placement: An erythromycin (B1671065) disk and a clindamycin disk are placed on the agar surface at a specific distance from each other (typically 15-20 mm).[21]
-
Incubation: The plate is incubated overnight.
-
Interpretation: If the bacterium is inducibly resistant to clindamycin, the zone of inhibition around the clindamycin disk will be flattened on the side adjacent to the erythromycin disk, creating a "D" shape.[22] This indicates that erythromycin has induced the expression of a resistance gene that also confers resistance to clindamycin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of clindamycin.
Caption: Key mechanisms of bacterial resistance to clindamycin.
References
- 1. droracle.ai [droracle.ai]
- 2. Cleocin (Clindamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Variation in postantibiotic effect of clindamycin against clinical isolates of Staphylococcus aureus and implications for dosing of patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 16. journals.asm.org [journals.asm.org]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]
- 18. Bioavailability and selected pharmacokinetic parameters of clindamycin hydrochloride after administration of a new 600 mg tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 20. Protein binding of clindamycin in vivo by means of intravascular microdialysis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clindamycin - Wikipedia [en.wikipedia.org]
- 22. Clindamycin | Johns Hopkins ABX Guide [hopkinsguides.com]
The Dichotomy of Clindamycin: A Technical Guide to its Bacteriostatic and Bactericidal Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, holds a unique position in the antimicrobial armamentarium due to its dual-action capability: it can act as both a bacteriostatic and a bactericidal agent. This technical guide provides an in-depth exploration of the mechanisms underpinning these effects, the factors that govern the switch between them, and the experimental methodologies used for their characterization. By presenting quantitative data in a structured format and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of clindamycin's multifaceted interactions with bacteria.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Clindamycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically interferes with the translocation step of polypeptide synthesis, effectively halting the elongation of the peptide chain. The precise interaction involves the peptidyl transferase center (PTC) of the ribosome, preventing the proper positioning of aminoacyl-tRNAs and inhibiting the formation of peptide bonds. This disruption of protein synthesis is the primary mechanism through which clindamycin suppresses bacterial growth and, under certain conditions, leads to cell death.
Factors Influencing Bacteriostatic vs. Bactericidal Activity
The determination of whether clindamycin acts as a bacteriostatic or bactericidal agent is not intrinsic to the drug itself but is rather a complex interplay of several factors:
-
Concentration of the Antibiotic: At lower concentrations, typically around the Minimum Inhibitory Concentration (MIC), clindamycin is generally bacteriostatic, meaning it inhibits bacterial growth without directly killing the organisms. At higher concentrations, often multiples of the MIC, it can exhibit bactericidal activity against susceptible bacteria.
-
Bacterial Species and Strain: Different bacterial species and even different strains within the same species exhibit varying susceptibility to clindamycin. Some organisms may only be inhibited (bacteriostatic effect), while others are killed (bactericidal effect) at achievable drug concentrations.
-
Inoculum Size: The number of bacteria present at the site of infection can influence the effectiveness of clindamycin. A higher bacterial load may require higher concentrations of the drug to achieve a bactericidal effect.
-
Growth Phase of Bacteria: The antimicrobial activity of clindamycin is most pronounced against actively dividing bacteria. Bacteria in a stationary or slow-growing phase may be less susceptible to its bactericidal effects.
-
Host Immune System: In vivo, the host's immune system plays a crucial role in clearing bacteria. A bacteriostatic effect may be sufficient for the immune system to eradicate the infection, whereas in immunocompromised individuals, a bactericidal agent may be necessary.
Quantitative Data: MIC and MBC Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is often used to classify an antibiotic's activity; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Table 1: Clindamycin MIC and MBC Values for Key Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.06 - 0.12 | 0.12 - 0.25 | 0.2 - 32 | Varies | [1] |
| Staphylococcus aureus (MRSA) | 0.06 - 0.12 | >32 | >32 | >1 | [2] |
| Streptococcus pneumoniae | 0.03 - 0.06 | 0.06 - >32 | Not widely reported | - | [3] |
| Bacteroides fragilis | 0.25 - 1.0 | 2.0 - >128 | Varies | Varies | [4] |
| Clostridium perfringens | 0.06 - 0.125 | 0.125 - 0.5 | 0.07 | ~1 |
Note: MIC and MBC values can vary significantly between studies and geographical locations due to differences in testing methodologies and local resistance patterns.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
1. Broth Macrodilution Method (for Anaerobes like Clostridium perfringens):
-
Media and Reagents: Thioglycolate broth supplemented with hemin (B1673052) and vitamin K1, clindamycin stock solution, bacterial inoculum suspension (adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes).
-
Procedure:
-
Prepare serial twofold dilutions of clindamycin in supplemented thioglycolate broth in a series of sterile test tubes.
-
Inoculate each tube with the standardized bacterial suspension. Include a growth control tube (no antibiotic) and a sterility control tube (no bacteria).
-
Incubate the tubes under anaerobic conditions at 37°C for 48 hours.
-
The MIC is the lowest concentration of clindamycin in which there is no visible turbidity.
-
To determine the MBC, subculture a fixed volume (e.g., 100 µL) from each clear tube onto an appropriate agar (B569324) medium (e.g., Brucella agar with 5% laked sheep blood).
-
Incubate the agar plates anaerobically at 37°C for 48-72 hours.
-
The MBC is the lowest concentration of clindamycin that results in a ≥99.9% reduction in the initial inoculum count.
-
2. Agar Dilution Method (for Staphylococcus aureus and Streptococcus pneumoniae):
-
Media and Reagents: Mueller-Hinton agar (supplemented with 5% sheep blood for S. pneumoniae), clindamycin stock solution, bacterial inoculum suspension (adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 10^4 CFU per spot on the agar plate).
-
Procedure:
-
Prepare a series of agar plates containing serial twofold dilutions of clindamycin.
-
Spot-inoculate the surface of each plate with the standardized bacterial suspension using a multipoint inoculator. Include a growth control plate (no antibiotic).
-
Incubate the plates at 35°C for 18-24 hours (in a CO2-enriched atmosphere for S. pneumoniae).
-
The MIC is the lowest concentration of clindamycin that completely inhibits visible growth.
-
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time.
-
Media and Reagents: Cation-adjusted Mueller-Hinton broth (or other suitable broth), clindamycin stock solution, logarithmic-phase bacterial culture (adjusted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL).
-
Procedure:
-
Prepare flasks or tubes containing broth with various concentrations of clindamycin (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask (no antibiotic).
-
Inoculate each flask with the standardized logarithmic-phase bacterial culture.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate a specific volume of each dilution onto appropriate agar plates.
-
Incubate the plates, and then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each clindamycin concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
Conclusion
Clindamycin's activity is a nuanced interplay between its inherent mechanism of action and a host of environmental and biological factors. While its primary effect is the bacteriostatic inhibition of protein synthesis, under favorable conditions of concentration and bacterial susceptibility, it can achieve bactericidal killing. A thorough understanding of these dynamics, supported by robust experimental data, is paramount for the rational design of dosing regimens and the development of new therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this versatile antibiotic.
References
- 1. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Activity of Clindamycin Hydrochloride Against Gram-Positive Cocci: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of clindamycin (B1669177) hydrochloride against clinically significant Gram-positive cocci. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms.
Mechanism of Action
Clindamycin, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3] At higher concentrations, it can be bactericidal.[2][3][4] The primary target for clindamycin is the 50S subunit of the bacterial ribosome.[1][2][4] By binding to the 23S ribosomal RNA (rRNA) of this subunit, clindamycin interferes with the translocation step of protein elongation, effectively halting the synthesis of essential proteins required for bacterial growth and replication.[1][2]
References
Methodological & Application
Application Notes: Efficacy of Clindamycin Hydrochloride in a Murine Thigh Infection Model
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. criver.com [criver.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Activities of clindamycin, daptomycin, doxycycline, linezolid, trimethoprim-sulfamethoxazole, and vancomycin against community-associated methicillin-resistant Staphylococcus aureus with inducible clindamycin resistance in murine thigh infection and in vitro pharmacodynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. noblelifesci.com [noblelifesci.com]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
Protocol for Clindamycin Hydrochloride Susceptibility Testing: Application Notes for Researchers
Introduction
Clindamycin (B1669177) is a lincosamide antibiotic with a spectrum of activity primarily against Gram-positive aerobes and both Gram-positive and Gram-negative anaerobes. It is a critical therapeutic option for various infections, including those of the skin and soft tissues, as well as respiratory tract and intra-abdominal infections. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use and mitigating the development of resistance. This document provides detailed protocols for Clindamycin hydrochloride susceptibility testing based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for researchers, scientists, and drug development professionals.
Mechanisms of Action and Resistance
Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translocation step. Resistance to clindamycin can occur through several mechanisms, with the most clinically significant being target-site modification mediated by erm (erythromycin ribosome methylase) genes. These genes encode methyltransferases that dimethylate an adenine (B156593) residue in the 23S rRNA, reducing the binding affinity of macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics (MLSB phenotype).
Resistance conferred by erm genes can be either constitutive (cMLSB), where the methylase is continuously produced, or inducible (iMLSB). In the iMLSB phenotype, the erm gene is present but its expression is induced by the presence of a macrolide, such as erythromycin (B1671065). Standard susceptibility tests may fail to detect iMLSB resistance, potentially leading to therapeutic failure if clindamycin is used. Therefore, a specific test to detect inducible resistance is crucial. Another mechanism of resistance involves an efflux pump encoded by the msrA gene, which confers resistance to macrolides and streptogramin B but not to clindamycin (MS phenotype).
Quantitative Data Summary
The following tables summarize the interpretive criteria for Clindamycin susceptibility testing as provided by CLSI and EUCAST. It is crucial to consult the latest versions of these documents for the most current information.
CLSI Interpretive Criteria for Clindamycin
Table 1: CLSI MIC and Disk Diffusion Interpretive Criteria for Clindamycin (M100, 34th Ed.) [1]
| Organism Group | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus spp. | MIC (µg/mL) | - | ≤0.5 | 1-2 | ≥4 |
| Disk Diffusion (mm) | 2 µg | ≥21 | 15-20 | ≤14 | |
| Streptococcus spp. | MIC (µg/mL) | - | ≤0.25 | 0.5 | ≥1 |
| Disk Diffusion (mm) | 2 µg | ≥19 | 16-18 | ≤15 |
EUCAST Interpretive Criteria for Clindamycin
Table 2: EUCAST MIC and Disk Diffusion Interpretive Criteria for Clindamycin (v. 14.0) [2]
| Organism Group | Method | Disk Content | Susceptible (S) | Resistant (R) |
| Staphylococcus spp. | MIC (µg/mL) | - | ≤0.25 | >0.5 |
| Disk Diffusion (mm) | 2 µg | ≥22 | <19 | |
| Streptococcus groups A, B, C, and G | MIC (µg/mL) | - | ≤0.5 | >0.5 |
| Disk Diffusion (mm) | 2 µg | ≥19 | <19 | |
| Streptococcus pneumoniae | MIC (µg/mL) | - | ≤0.5 | >0.5 |
| Disk Diffusion (mm) | 2 µg | ≥19 | <19 |
Experimental Protocols
Broth Microdilution Method (Based on CLSI M07)[3][4][5][6][7]
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
4.1.1. Materials
-
Clindamycin hydrochloride analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
4.1.2. Protocol
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Clindamycin hydrochloride of known concentration in a suitable solvent as recommended by the manufacturer.
-
Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the clindamycin stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
Agar Dilution Method (Based on CLSI M11 for Anaerobes)[8][9][10][11]
The agar dilution method is another technique for MIC determination and is the reference method for anaerobic bacteria.
4.2.1. Materials
-
Clindamycin hydrochloride analytical standard
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator capable of delivering a defined volume
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber)
4.2.2. Protocol
-
Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of agar plates each containing a specific concentration of clindamycin. This is achieved by adding the appropriate volume of a stock clindamycin solution to molten and cooled (45-50°C) agar before pouring the plates. Include a growth control plate without any antibiotic.
-
Inoculum Preparation: Prepare an inoculum as described for the broth microdilution method (Section 4.1.2, step 3).
-
Inoculation: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension (final inoculum of approximately 10⁴ CFU per spot). Multiple isolates can be tested on a single plate.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 20-24 hours (or 48 hours for anaerobes in an anaerobic environment).
-
Reading Results: The MIC is the lowest concentration of clindamycin that prevents the growth of more than one colony or a faint haze.
Disk Diffusion Method (D-test for Inducible Resistance)
The disk diffusion test, specifically the D-test, is essential for detecting inducible clindamycin resistance in staphylococci and streptococci.
4.3.1. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Clindamycin disks (2 µg)
-
Erythromycin disks (15 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35 ± 2°C)
4.3.2. Protocol
-
Inoculum Preparation: Prepare an inoculum as described in Section 4.1.2, step 3.
-
Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm for staphylococci and 12-20 mm for streptococci.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours (20-24 hours for S. pneumoniae in a CO₂-enriched atmosphere).
-
Reading Results:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk adjacent to the erythromycin disk, creating a "D" shape, indicates inducible clindamycin resistance. Such isolates should be reported as resistant to clindamycin.
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.
-
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results. QC should be performed with each new batch of media or reagents and on a regular basis as defined by the laboratory's quality assurance program.
Table 3: Quality Control Ranges for Clindamycin
| QC Strain | Method | CLSI QC Range (M100, 34th Ed.)[1] | EUCAST QC Range (v. 14.0)[3][4] |
| Staphylococcus aureus ATCC® 29213™ | MIC (µg/mL) | 0.06 - 0.25 | 0.06 - 0.25 |
| Disk Diffusion (mm) | 24 - 30 | 23 - 29 | |
| Enterococcus faecalis ATCC® 29212™ | MIC (µg/mL) | 4 - 16 | 4 - 16 |
Visualizations
Experimental Workflow for Clindamycin Susceptibility Testing
Caption: Experimental workflow for Clindamycin susceptibility testing.
Signaling Pathway of Inducible Clindamycin Resistance (ermC)
Caption: Translational attenuation model of ermC-mediated inducible clindamycin resistance.[5][6][7][8]
References
- 1. darvashco.com [darvashco.com]
- 2. scribd.com [scribd.com]
- 3. szu.gov.cz [szu.gov.cz]
- 4. nicd.ac.za [nicd.ac.za]
- 5. Translational attenuation of ermC: a deletion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Clindamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and mechanisms of action of clindamycin (B1669177) hydrochloride for animal research. The information is intended to guide researchers in designing and executing studies involving this antibiotic.
Quantitative Data Summary
The following tables summarize the reported dosages of clindamycin hydrochloride used in various animal models. These values are intended as a guide, and the optimal dose for a specific study should be determined empirically.
Table 1: Clindamycin Hydrochloride Dosage in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| Mouse | Endotoxic Shock Model | Intraperitoneal (IP) | 160 - 600 mg/kg | Single dose | [1] |
| Rat | General Toxicity | Oral (PO) | 30 - 600 mg/kg/day | Up to 1 year | [2] |
| Rat | General Toxicity | Subcutaneous (SC) | ~2618 mg/kg (LD50) | Single dose | [3] |
Table 2: Clindamycin Hydrochloride Dosage in Non-Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| Dog | General Toxicity | Oral (PO) | 30 - 600 mg/kg/day | Up to 1 year | [2] |
| Dog | Dental/Skin Infections | Oral (PO) | 5.5 - 33 mg/kg every 12h | Up to 28 days | [4] |
| Dog | Osteomyelitis | Oral (PO) | 11 - 33 mg/kg every 12h | Minimum 28 days | [4] |
| Cat | Dental/Skin Infections | Oral (PO) | 11 - 33 mg/kg every 24h | Up to 14 days | [4] |
| Cat | Sepsis | Intravenous (IV) | 10 - 15 mg/kg every 12h | As needed | |
| Cat | Toxoplasmosis | Oral (PO) / IV | 10 - 15 mg/kg every 12h | As needed |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Clindamycin exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[5]
References
- 1. Pretreatment of Mice with Clindamycin Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleocin (clindamycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clindamycin for Dogs and Cats [webmd.com]
- 5. Clindamycin Hydrochloride (Clindadrops, Antirobe, Cleosin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application of Clindamycin Hydrochloride in Cell Culture Contamination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) hydrochloride is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.[1][2] This mechanism of action makes it an effective agent against a range of Gram-positive and anaerobic bacteria, which are common contaminants in cell culture.[3][4] Furthermore, recent studies have highlighted its potential role in modulating cellular inflammatory and apoptotic pathways. This document provides detailed application notes and protocols for the use of Clindamycin hydrochloride in controlling and eliminating bacterial and mycoplasma contamination in cell cultures, as well as an overview of its effects on eukaryotic cells.
Mechanism of Action
Clindamycin hydrochloride exerts its antimicrobial effect by reversibly binding to the 23S rRNA component of the 50S ribosomal subunit in bacteria.[5][6] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the peptide chain and halting protein synthesis.[7] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2]
Spectrum of Activity
Clindamycin hydrochloride is effective against a variety of common cell culture contaminants, including:
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus species.[4]
-
Anaerobic bacteria: Bacteroides species, Clostridium species (excluding C. difficile).[4]
-
Mycoplasma species: While not its primary indication, clindamycin has shown efficacy in eliminating Mycoplasma contamination, particularly in combination with other antibiotics.[1]
It is important to note that Clindamycin is generally not effective against most Gram-negative aerobic bacteria.[4]
Data Presentation
Table 1: Solubility of Clindamycin Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely soluble | [8] |
| Ethanol | Soluble | [8] |
| Methanol | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [8] |
Table 2: Cytotoxicity of Clindamycin Hydrochloride on Eukaryotic Cells
| Cell Type | Metric | Concentration | Effect | Reference |
| Primary Human Osteoblasts | LDH release | 400 µg/mL | 10-25% cytotoxicity | [9] |
| Primary Human Osteoblasts | Lactate Production | 25-400 µg/mL | Increased (indicating mitochondrial impairment) | [9] |
| Mammalian Mitochondria | Protein Synthesis IC50 | >400 µM | Little to no effect | [1] |
| Vero Cells | Cytotoxicity | Increasing concentrations | Dose-dependent cytotoxic effect | [10] |
Experimental Protocols
Protocol 1: Preparation of Clindamycin Hydrochloride Stock Solution
-
Materials:
-
Clindamycin hydrochloride powder
-
Sterile, deionized, and pyrogen-free water or cell culture grade DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
-
-
Procedure:
-
Aseptically weigh the desired amount of Clindamycin hydrochloride powder in a sterile weighing boat inside a laminar flow hood.
-
Dissolve the powder in a suitable volume of sterile water or DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Clindamycin hydrochloride is freely soluble in water.[8]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Elimination of Mycoplasma Contamination
This protocol is a general guideline and may require optimization based on the cell line and the severity of the contamination.
-
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium
-
Clindamycin hydrochloride stock solution (10 mg/mL)
-
Sterile culture flasks or plates
-
Mycoplasma detection kit
-
-
Procedure:
-
Isolate the contaminated cell culture from other cultures to prevent cross-contamination.
-
Thaw a fresh vial of the contaminated cell line if available, as treatment is more effective on early-passage and healthy cells.
-
Seed the cells at a moderate density in a new culture flask.
-
Add Clindamycin hydrochloride to the culture medium at a final concentration of 10 µg/mL. This is a starting concentration and may need to be adjusted.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Change the medium containing Clindamycin hydrochloride every 2-3 days for a total treatment period of 14 days.
-
During the treatment, closely monitor the cells for any signs of cytotoxicity, such as changes in morphology or reduced proliferation. If significant cytotoxicity is observed, reduce the concentration of Clindamycin hydrochloride.
-
After the 14-day treatment period, culture the cells for at least two passages (approximately 1 week) in antibiotic-free medium.
-
Test the culture for the presence of mycoplasma using a reliable detection method (e.g., PCR-based assay or a culture-based method).
-
If the culture tests negative, it is considered decontaminated. It is advisable to perform a second test after another week of culture in antibiotic-free medium to confirm the elimination.
-
If the culture remains positive, a second round of treatment with a higher concentration of Clindamycin hydrochloride or in combination with another anti-mycoplasma agent may be necessary.
-
Protocol 3: Prophylactic Use of Clindamycin Hydrochloride
For routine prevention of bacterial contamination, Clindamycin hydrochloride can be added to the cell culture medium at a lower concentration.
-
Procedure:
-
Prepare the complete cell culture medium as usual.
-
Add Clindamycin hydrochloride stock solution to the medium to a final concentration of 0.1-1.0 µg/mL.
-
Use this medium for routine cell culture.
-
It is recommended to periodically culture the cells in antibiotic-free medium to unmask any low-level, resistant contamination.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dkfz.de [dkfz.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clindamycin suppresses endotoxin released by ceftazidime-treated Escherichia coli O55:B5 and subsequent production of tumor necrosis factor alpha and interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clindamycin inhibits nociceptive response by reducing tumor necrosis factor-α and CXCL-1 production and activating opioidergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Clindamycin Hydrochloride in Bacterial Protein Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) hydrochloride is a lincosamide antibiotic that serves as a potent and specific inhibitor of bacterial protein synthesis.[1][2] Its well-defined mechanism of action makes it an invaluable tool in microbiological research, particularly for studies focused on the bacterial ribosome and the efficacy of antimicrobial agents. Clindamycin exerts its bacteriostatic or bactericidal effects by binding to the 50S ribosomal subunit, thereby interfering with peptide bond formation and the elongation of the polypeptide chain.[1][3][4] These application notes provide detailed protocols for utilizing clindamycin hydrochloride in key assays to investigate bacterial protein synthesis.
Mechanism of Action
Clindamycin hydrochloride targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S subunit.[5][6] This binding action sterically hinders the peptidyl transferase center (PTC), preventing the formation of peptide bonds between amino acids.[3] Furthermore, clindamycin can interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting the elongation of the nascent polypeptide chain.[2][7] This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and, at higher concentrations, cell death.[2]
Caption: Mechanism of Clindamycin Action
Quantitative Data
The inhibitory activity of clindamycin hydrochloride can be quantified using various parameters such as the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing its efficacy across different bacterial species and for understanding its potency in in vitro systems.
Table 1: Minimum Inhibitory Concentration (MIC) of Clindamycin for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.5 (Susceptible) | [8][9] |
| Staphylococcus aureus | 1-2 (Intermediate) | [8][10] |
| Staphylococcus aureus | ≥4 (Resistant) | [8][10] |
| Bacteroides fragilis group | 0.25 - 512 | [11] |
| Leuconostoc fallax | 16 | [12] |
| Leuconostoc pseudomesenteroides | 4 | [12] |
Table 2: IC50 Values of Clindamycin in Different Assays
| Assay System | Target Organism/Process | IC50 Value | Reference |
| In vitro translation | Toxoplasma gondii proliferation | 32.50 ± 1.30 µg/mL (48h) | [13] |
| In vitro translation | Toxoplasma gondii proliferation (with pyrimethamine) | 10.78 ± 0.56 µg/mL (48h) | [13] |
| In vitro translation | Toxoplasma gondii growth in macrophages | 10 ng/mL (5 days) | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standard procedure for determining the MIC of clindamycin.
Materials:
-
Clindamycin hydrochloride stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Clindamycin Dilutions: Serially dilute the clindamycin hydrochloride stock solution in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.016 µg/mL).[8]
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the clindamycin dilutions. Include a positive control well (bacteria without clindamycin) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[8]
-
Determine MIC: The MIC is the lowest concentration of clindamycin at which there is no visible growth of bacteria.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: MIC Determination Workflow
In Vitro Transcription/Translation (IVTT) Assay
IVTT assays provide a cell-free system to directly measure the effect of an inhibitor on protein synthesis.[14] Coupled systems, which perform transcription and translation simultaneously, are common for bacterial extracts.[15]
Materials:
-
E. coli S30 extract-based IVTT kit
-
Plasmid DNA encoding a reporter gene (e.g., luciferase)
-
Clindamycin hydrochloride stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare Reactions: In a microcentrifuge tube, combine the IVTT master mix, plasmid DNA, and the desired concentration of clindamycin hydrochloride. Prepare a "no inhibitor" control with the vehicle (e.g., DMSO) only.[14]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Reporter Activity: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.[14]
-
Data Analysis: Calculate the percentage of inhibition for each clindamycin concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the clindamycin concentration to determine the IC50 value.
Caption: In Vitro Translation Assay Workflow
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[16][17] This method can reveal the precise locations of ribosomes on mRNA and how they are affected by inhibitors like clindamycin.
Materials:
-
Bacterial culture
-
Translation inhibitor (e.g., chloramphenicol, if not studying its specific effect)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment or size exclusion columns
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Cell Lysis and Ribosome Isolation: Treat the bacterial culture with a translation inhibitor to stall ribosomes. Lyse the cells and isolate the ribosome-mRNA complexes.[16]
-
Nuclease Digestion: Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.[16]
-
Monosome Isolation: Isolate the 70S monosomes (ribosome with protected mRNA fragment) by sucrose gradient ultracentrifugation or size exclusion chromatography.[17]
-
RNA Extraction: Extract the ribosome-protected RNA fragments (footprints).
-
Library Preparation: Prepare a sequencing library from the RNA footprints. This typically involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequencing and Data Analysis: Sequence the library using a next-generation sequencing platform. Align the sequencing reads to the bacterial genome to determine the ribosome occupancy on each mRNA.
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. liofilchem.net [liofilchem.net]
- 9. droracle.ai [droracle.ai]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of clindamycin on intracellular replication, protein synthesis, and infectivity of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
Experimental Use of Clindamycin for Staphylococcus aureus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of clindamycin (B1669177) in Staphylococcus aureus research. Clindamycin, a lincosamide antibiotic, is a valuable tool for studying bacterial protein synthesis, virulence factor regulation, and biofilm formation in this significant human pathogen. This document outlines its mechanism of action, its effects on key staphylococcal virulence factors, and detailed protocols for relevant in vitro experiments.
Mechanism of Action
Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[1][2][3] This targeted action makes it a powerful instrument for investigating the impact of protein synthesis inhibition on various cellular processes in S. aureus.
Effects on Staphylococcus aureus
Antimicrobial Activity
Clindamycin is effective against a range of Gram-positive bacteria, including Staphylococcus aureus.[4] However, resistance, particularly inducible resistance in methicillin-resistant S. aureus (MRSA), is a significant consideration in both clinical and research settings.[5][6] The minimum inhibitory concentration (MIC) is a critical parameter for determining the susceptibility of S. aureus strains to clindamycin.
Table 1: Clindamycin MIC Values for Staphylococcus aureus
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| MSSA | 0.06 - 0.5 | 0.12 - 0.25 | [2][7] |
| MRSA | 0.016 - 0.5 | 0.23 - >32 | [2][7] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary depending on the specific strains and testing methodologies.
Suppression of Virulence Factors at Sub-Inhibitory Concentrations
A key area of interest for researchers is the ability of sub-inhibitory concentrations (sub-MICs) of clindamycin to modulate the expression of S. aureus virulence factors.[8][9] By inhibiting protein synthesis without killing the bacteria, clindamycin allows for the study of the regulation of toxins and other virulence determinants.
Sub-MICs of clindamycin have been shown to significantly suppress the production of several key S. aureus exotoxins. This effect is believed to be due to the inhibition of the synthesis of these protein-based virulence factors.[1][8][10][11]
Table 2: Effect of Sub-Inhibitory Clindamycin on S. aureus Toxin Production
| Toxin | Effect of Sub-Inhibitory Clindamycin | Quantitative Data Highlights | Reference(s) |
| Toxic Shock Syndrome Toxin-1 (TSST-1) | Strong suppression | Toxin production influenced by clindamycin without changes in cell numbers.[12] | [10][11][12] |
| Panton-Valentine Leukocidin (PVL) | Inhibition | Sub-inhibitory concentrations of clindamycin inhibit PVL production.[13][14][15][16] In a murine abscess model, flucloxacillin (B1213737) combined with clindamycin significantly decreased leucotoxin activity.[8] | [8][13][14][15][16] |
| Alpha-hemolysin (Hla) | Inhibition | Sub-inhibitory clindamycin eliminates the production of nearly all exoproteins, including alpha-hemolysin.[9] | [9] |
The effect of clindamycin on S. aureus biofilm formation is complex. While at higher concentrations it can inhibit biofilm development, sub-inhibitory concentrations have been observed to sometimes induce biofilm formation and alter the composition of the biofilm matrix.[17] This paradoxical effect makes clindamycin an interesting tool for studying the molecular mechanisms underlying staphylococcal biofilm regulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of clindamycin that inhibits the visible growth of a S. aureus strain.
Materials:
-
S. aureus isolate
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Clindamycin stock solution
-
96-well microtiter plates (for broth microdilution)
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer (optional, for broth microdilution)
Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of clindamycin in MHB in a 96-well plate. The concentration range should bracket the expected MIC.
-
Prepare a standardized inoculum of S. aureus equivalent to 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well of the microtiter plate, including a growth control well (no clindamycin) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of clindamycin that shows no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination using broth microdilution.
S. aureus Biofilm Assay with Clindamycin
Objective: To assess the effect of clindamycin on S. aureus biofilm formation.
Materials:
-
S. aureus isolate
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Clindamycin stock solution
-
96-well flat-bottom sterile polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Prepare an overnight culture of S. aureus in TSB with 1% glucose.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add 20 µL of clindamycin at various concentrations (e.g., 2x, 1x, 0.5x, 0.25x MIC) to the respective wells. Include a growth control (no clindamycin).
-
Incubate the plate at 37°C for 24 hours.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Air dry the plate for 1 hour.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
Caption: Step-by-step workflow for the S. aureus biofilm assay.
Quantification of Toxin Production using ELISA
Objective: To quantify the production of a specific S. aureus toxin (e.g., TSST-1, PVL) in the presence of sub-inhibitory clindamycin.
Materials:
-
S. aureus isolate known to produce the target toxin
-
Brain Heart Infusion (BHI) broth
-
Clindamycin stock solution
-
ELISA kit specific for the target toxin (commercial or in-house developed)
-
Microplate reader
Protocol:
-
Grow S. aureus in BHI broth to the mid-logarithmic phase.
-
Inoculate fresh BHI broth containing sub-inhibitory concentrations of clindamycin (e.g., 1/4, 1/8, 1/16 MIC) with the S. aureus culture. Include a no-clindamycin control.
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatants, which contain the secreted toxins.
-
Perform the ELISA according to the manufacturer's instructions to quantify the toxin concentration in the supernatants. A standard curve using purified toxin should be included to determine the absolute concentration.
-
Normalize the toxin concentration to the bacterial growth (e.g., by measuring the optical density of the culture).
Gene Expression Analysis by qRT-PCR
Objective: To analyze the effect of sub-inhibitory clindamycin on the expression of S. aureus virulence genes.
Materials:
-
S. aureus isolate
-
BHI broth
-
Clindamycin stock solution
-
RNA extraction kit suitable for Gram-positive bacteria (e.g., with lysostaphin)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for target virulence genes and a housekeeping gene (e.g., gyrB)
Protocol:
-
Treat S. aureus cultures with sub-inhibitory concentrations of clindamycin as described in the toxin quantification protocol.
-
Harvest the bacterial cells at the desired growth phase (e.g., late exponential).
-
Extract total RNA from the bacterial pellets using a suitable RNA extraction kit. Lysis with lysostaphin (B13392391) is recommended for efficient cell wall disruption.[18][19][20]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for your target virulence genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Logical Relationships
Clindamycin's primary effect on protein synthesis has downstream consequences on various regulatory networks in S. aureus, most notably the Accessory Gene Regulator (agr) system. The agr system is a quorum-sensing system that controls the expression of many virulence factors, including toxins and proteases. By inhibiting the synthesis of key regulatory proteins, clindamycin can indirectly suppress the entire agr cascade.
Caption: Clindamycin's inhibitory effect on the agr signaling pathway.
These application notes and protocols provide a foundation for researchers to explore the multifaceted effects of clindamycin on Staphylococcus aureus. By utilizing these methodologies, scientists can further elucidate the mechanisms of virulence, antibiotic action, and the development of resistance in this important pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulatory Effects of a Subinhibitory Concentration of Clindamycin in Community-Acquired Methicillin-Resistant Staphylococcus aureus Strains of Sequence Type 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Panton–Valentine leucocidin expression by Staphylococcus aureus exposed to common antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subinhibitory Clindamycin Differentially Inhibits Transcription of Exoprotein Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. droracle.ai [droracle.ai]
- 12. Toxic shock syndrome toxin-1 (TSST-1): influence of its production by subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Can Panton Valentine Leukocidin Gene And Clindamycin Susceptibility Serve As Predictors of Community Origin of MRSA From Skin and Soft Tissue Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pediatricfocus.wordpress.com [pediatricfocus.wordpress.com]
- 18. norgenbiotek.com [norgenbiotek.com]
- 19. Total RNA extaction of Staphylococcus aureus [protocols.io]
- 20. Induction of Virulence Gene Expression in Staphylococcus aureus by Pulmonary Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Clindamycin Hydrochloride in Combination with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of antibiotics is a crucial strategy in combating bacterial infections, particularly those caused by resistant strains. This document provides detailed application notes and protocols for the in vitro assessment of the interaction between clindamycin (B1669177) hydrochloride and beta-lactam antibiotics. Clindamycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis.[2] The combination of these two classes of antibiotics can result in synergistic, antagonistic, or indifferent effects, depending on the bacterial species and the specific agents used.[3][4] Understanding these interactions is vital for the rational design of effective combination therapies.
Data Presentation: Summary of In Vitro Interactions
The following tables summarize quantitative data from in vitro studies on the combination of clindamycin with various beta-lactam antibiotics against different bacterial species. The primary methods used for assessing these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay.
Table 1: Checkerboard Assay Results for Clindamycin and Beta-Lactam Combinations
| Bacterial Species | Beta-Lactam Antibiotic | Clindamycin MIC (µg/mL) | Beta-Lactam MIC (µg/mL) | FICI | Interaction | Reference |
| Streptococcus pyogenes | Penicillin | 0.06 | 0.015 | 0.746 - 1.346 | Indifference/Additive | [3] |
| Staphylococcus aureus | Cefoxitin | - | - | - | No Synergy | [4] |
| Staphylococcus aureus | Cefotaxime | - | - | - | No Synergy | [4] |
| Anaerobic Bacteria (49 strains) | Ceftazidime (B193861) | - | - | - | Synergy in 11 strains | [5] |
| Aerobic/Facultative Bacteria (52 strains) | Ceftazidime | - | - | - | Synergy in 11 strains | [5] |
Note: "-" indicates that specific quantitative data was not available in the cited abstract.
Table 2: Time-Kill Assay Results for Clindamycin and Penicillin against Streptococcus pyogenes
| Antibiotic Combination (Concentration relative to MIC) | Time (hours) | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interaction | Reference |
| Penicillin (0.5x MIC) + Clindamycin (0.5x MIC) | 24 | 2.3 | Synergy | [3] |
| Penicillin (2x MIC) + Clindamycin (2x MIC) | 24 | - (Antagonism observed) | Antagonism | [6] |
| Penicillin (4x MIC) + Clindamycin (4x MIC) | 24 | - (Antagonism observed) | Antagonism | [6] |
Note: "-" indicates that the specific log reduction value was not provided, but the interaction was described.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the synergistic, antagonistic, or indifferent effect of a combination of two antimicrobial agents.[7][8]
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Stock solutions of Clindamycin hydrochloride and the beta-lactam antibiotic
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of clindamycin hydrochloride vertically down the microtiter plate.
-
The final volume in each well containing the antibiotic combination should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-24 hours.[9]
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference or Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[8]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [On the combination of clindamycin with beta-lactam antibiotics and aminoglycosides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of the combination of clindamycin and ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols for Topical Clindamycin Hydrochloride Formulations in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of topical clindamycin (B1669177) hydrochloride preparations for dermatological research. Detailed protocols for formulation, analytical quantification, and in vitro release testing are provided to guide researchers in the development and assessment of novel topical delivery systems for this widely used antibiotic.
Introduction to Topical Clindamycin Hydrochloride
Clindamycin is a lincosamide antibiotic with a primary mechanism of action involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] In dermatology, topical clindamycin is a first-line treatment for mild to moderate acne vulgaris.[3] Its efficacy is attributed to its activity against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathophysiology of acne, and its anti-inflammatory properties.[4][5][6] Topical formulations are designed to deliver the active pharmaceutical ingredient (API) directly to the skin, minimizing systemic absorption and associated side effects.[7] Common topical dosage forms include gels, solutions, lotions, and foams.[6][8]
Formulation of Topical Clindamycin Hydrochloride Gel (1%)
The following protocol describes a general method for preparing a 1% clindamycin hydrochloride topical gel using Carbopol 940 as a gelling agent.
Materials and Equipment
-
Clindamycin hydrochloride powder
-
Carbopol 940
-
Propylene (B89431) glycol
-
Methylparaben
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing balance
-
Beakers and graduated cylinders
Experimental Protocol for Gel Formulation
-
Preparation of the Gel Base:
-
Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing purified water while stirring continuously with a magnetic stirrer.
-
Allow the dispersion to hydrate (B1144303) for 24 hours to ensure complete swelling of the polymer.
-
-
Preparation of the Active and Preservative Phase:
-
In a separate beaker, dissolve the required amounts of methylparaben and propylparaben in propylene glycol with gentle heating if necessary.
-
Accurately weigh the clindamycin hydrochloride powder and dissolve it in a small amount of purified water.
-
-
Incorporation of Ingredients:
-
Add the preservative solution (from step 2) to the hydrated Carbopol 940 gel base and mix until uniform.
-
Add the clindamycin hydrochloride solution to the gel base and continue stirring.
-
-
Neutralization and pH Adjustment:
-
Slowly add triethanolamine dropwise to the formulation while continuously monitoring the pH.
-
Continue adding triethanolamine until a pH of 5.5-6.5 is achieved, at which point the gel will thicken.[9]
-
-
Final Mixing and Storage:
-
Continue stirring the gel for a few more minutes to ensure homogeneity.
-
Store the prepared gel in a well-closed container at room temperature.
-
Example Formulations
The following table summarizes example formulations for topical clindamycin hydrochloride gels.
| Ingredient | Formulation 1[9] | Formulation 2[10] | Formulation 3 |
| Clindamycin Hydrochloride | 1.0 g | 1.0 g | 1.0 g |
| Carbopol 940 | 1.0 g | - | 1.2 g |
| Carbopol® Ultrez 10 | - | 1.0 g | - |
| Propylene Glycol | 10.0 g | 5.0 g | 12.0 g |
| Methylparaben | 0.18 g | 0.2 g | 0.15 g |
| Propylparaben | 0.02 g | - | 0.05 g |
| Triethanolamine | q.s. to pH 6.0 | q.s. to pH 6.2 | q.s. to pH 5.8 |
| Purified Water | q.s. to 100 g | q.s. to 100 g | q.s. to 100 g |
Physicochemical Characterization of Topical Formulations
pH Measurement
The pH of the formulated gel should be measured using a calibrated pH meter at room temperature to ensure it is within a range suitable for topical application (typically 4.5-6.5) to avoid skin irritation.
Viscosity Measurement
Viscosity is a critical parameter for topical formulations, affecting spreadability and residence time on the skin. It can be measured using a viscometer (e.g., Brookfield viscometer) with an appropriate spindle at various rotational speeds to assess the rheological behavior of the gel.
Spreadability
Spreadability is determined by measuring the diameter of the gel that spreads after a certain time when placed between two glass plates under a specific weight. This parameter provides an indication of how easily the formulation can be applied to the skin.
Data Presentation: Physicochemical Properties
| Formulation | pH | Viscosity (cP) | Spreadability (cm) | Reference |
| F1 | 5.7 | 4500-5500 | 5.5 ± 0.2 | [9] |
| F2 | 6.1 | 6000-7000 | 4.8 ± 0.3 | [10] |
| F3 | 5.9 | 5000-6500 | 5.1 ± 0.1 | Hypothetical |
Analytical Method for Clindamycin Hydrochloride Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of clindamycin hydrochloride in topical formulations.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 2.5-3.0. The exact ratio may need optimization (e.g., 30:70 v/v acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Experimental Protocol for HPLC Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of clindamycin hydrochloride of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the clindamycin hydrochloride gel (e.g., 1 g) and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase) to dissolve the gel and extract the drug. Sonication may be used to facilitate dissolution.
-
Make up the volume with the solvent and filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of clindamycin hydrochloride in the sample solution from the calibration curve.
-
In Vitro Drug Release Testing
In vitro release testing (IVRT) is a crucial tool for evaluating the performance of topical formulations and ensuring batch-to-batch consistency. The Franz diffusion cell is a commonly used apparatus for this purpose.
Materials and Equipment
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrers
-
Water bath or heating block
-
Syringes and needles for sampling
-
HPLC system for analysis
Experimental Protocol for In Vitro Drug Release
-
Preparation of the Franz Diffusion Cell:
-
Fill the receptor chamber of the Franz diffusion cell with the receptor medium, ensuring there are no air bubbles.
-
Equilibrate the receptor medium to 32 ± 0.5°C.
-
Mount the synthetic membrane between the donor and receptor chambers, with the shiny side facing up.
-
-
Sample Application:
-
Apply a known quantity (e.g., 300 mg) of the clindamycin hydrochloride gel evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for clindamycin hydrochloride content using the validated HPLC method described in Section 4.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus the square root of time to determine the release kinetics.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Clindamycin in Acne Vulgaris
Clindamycin exerts its therapeutic effect in acne through both antimicrobial and anti-inflammatory mechanisms. It inhibits the growth of P. acnes, which in turn reduces the production of pro-inflammatory mediators. P. acnes can stimulate an inflammatory response by activating Toll-like receptor 2 (TLR2) on keratinocytes and macrophages. This activation leads to the downstream signaling cascade involving MyD88 and ultimately the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α, contributing to the inflammation seen in acne lesions.[12] By reducing the bacterial load, clindamycin indirectly suppresses this inflammatory cascade.
Caption: Clindamycin's anti-inflammatory action in acne.
Experimental Workflow for Formulation and Characterization
The following diagram illustrates the logical workflow for the development and characterization of a topical clindamycin hydrochloride formulation.
Caption: Workflow for topical formulation development.
Experimental Workflow for In Vitro Release Testing
This diagram outlines the key steps involved in conducting an in vitro release test using Franz diffusion cells.
Caption: Workflow for in vitro release testing.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Topical clindamycin formulations for the treatment of acne vulgaris. An evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CN103405383B - Clindamycin phosphate gel and preparation method thereof - Google Patents [patents.google.com]
- 5. Clindamycin Phosphate (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Inducing Clindamycin Resistance in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is a crucial therapeutic option for various bacterial infections, particularly those caused by Gram-positive organisms such as Staphylococcus aureus and anaerobic bacteria like Bacteroides fragilis. However, the emergence and spread of clindamycin resistance pose a significant challenge to its clinical efficacy. Understanding the mechanisms and dynamics of resistance development is paramount for the development of new antimicrobial strategies and for the informed use of existing agents.
These application notes provide detailed protocols for inducing and characterizing clindamycin resistance in a laboratory setting. The methodologies described herein are essential for researchers studying resistance mechanisms, evaluating the potential for resistance development to new drug candidates, and for developing diagnostic tools. The primary methods covered are the induction of resistance through serial passage and the detection of inducible resistance using the disk diffusion (D-test) method.
Data Presentation: Quantitative Parameters
A clear understanding of the concentrations of clindamycin used to select for resistance and the resulting levels of resistance is critical for experimental design and data interpretation. The following tables summarize key quantitative data related to clindamycin resistance.
Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Clindamycin
The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to categorize bacterial isolates as susceptible, intermediate, or resistant to clindamycin. These values are essential for interpreting the results of susceptibility testing.
| Pathogen Species | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |
| Staphylococcus spp. | ≤0.5 | 1-2 | ≥4 |
| Streptococcus spp. | ≤0.25 | 0.5 | ≥1 |
| Anaerobic bacteria | ≤2 | 4 | ≥8 |
Data sourced from the Food and Drug Administration (FDA), 2009.[1]
Table 2: Quantitative Parameters for In Vitro Clindamycin Resistance Induction and Detection
This table provides a summary of concentrations and other quantitative parameters used in the experimental protocols for inducing and detecting clindamycin resistance.
| Parameter | Value | Application | Reference |
| Serial Passage Protocol | |||
| Starting Clindamycin Concentration | 0.5 x MIC of the susceptible parent strain | To initiate the selection of resistant mutants without immediately killing the entire population. | General practice in serial passage experiments[2][3] |
| Concentration Increment | 2-fold increase at each passage | To gradually increase the selective pressure and enrich for mutants with higher resistance levels. | Common practice in laboratory evolution studies[4] |
| Inoculum Density | ~5 x 10⁵ CFU/mL | To ensure a sufficient starting population for the selection of spontaneous mutants. | [5] |
| Incubation Time | 16-24 hours | To allow for bacterial growth and the expression of resistance mechanisms. | [3][5] |
| Number of Passages | 10-20 passages (or until a significant increase in MIC is observed) | To allow for the accumulation of resistance mutations. | Inferred from general serial passage protocols[3][6] |
| D-Test Protocol | |||
| Erythromycin (B1671065) Disk Content | 15 µg | To act as an inducer of erm-mediated resistance. | [7][8] |
| Clindamycin Disk Content | 2 µg | To assess the susceptibility to clindamycin in the presence of the inducer. | [7][8] |
| Disk Spacing (edge-to-edge) | 15-26 mm | To allow for the diffusion of erythromycin and the induction of a D-shaped zone of inhibition. | [8] |
| Incubation Time | 16-18 hours | To allow for bacterial growth and the visualization of the zone of inhibition. | [8] |
Experimental Protocols
Protocol 1: Induction of Clindamycin Resistance by Serial Passage
This protocol describes a method for inducing clindamycin resistance in a bacterial population through repeated exposure to gradually increasing concentrations of the antibiotic. This method mimics the selective pressures that can lead to the emergence of resistance during prolonged antibiotic therapy.
Materials:
-
Bacterial isolate of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Clindamycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Determine the Baseline MIC: Before initiating the serial passage experiment, determine the initial Minimum Inhibitory Concentration (MIC) of clindamycin for the parent bacterial strain using the broth microdilution method (see Protocol 3).
-
Prepare Clindamycin Stock Solution: Prepare a stock solution of clindamycin in an appropriate solvent (e.g., sterile distilled water) at a concentration of at least 1280 µg/mL.
-
First Passage (Day 1):
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, prepare a two-fold serial dilution of clindamycin in CAMHB, with the highest concentration being twice the baseline MIC.
-
Inoculate the wells with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The following day, identify the well with the highest concentration of clindamycin that shows visible bacterial growth (sub-MIC).
-
-
Subsequent Passages (Daily):
-
From the sub-MIC well of the previous day's plate, aspirate an aliquot of the bacterial culture.
-
Use this culture to inoculate a fresh 96-well plate containing a new serial dilution of clindamycin. The range of clindamycin concentrations should be adjusted to be higher than the previous day, ensuring that the new sub-MIC can be determined. A common approach is to start the new dilution series at the sub-MIC of the previous passage.
-
Repeat the incubation and identification of the sub-MIC well daily for a predetermined number of passages (e.g., 15-20 days) or until a significant increase in the MIC is observed.
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5 passages), determine the MIC of the evolving bacterial population using the full broth microdilution method.
-
At the end of the experiment, isolate single colonies from the final passage and confirm their MIC to clindamycin.
-
The resulting resistant strain can be further characterized molecularly to identify the genetic basis of resistance.
-
Protocol 2: Detection of Inducible Clindamycin Resistance (D-Test)
The D-test is a simple and reliable disk diffusion method used to detect inducible clindamycin resistance in staphylococci and streptococci that are resistant to erythromycin but appear susceptible to clindamycin in standard susceptibility tests.[7][8]
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Erythromycin (15 µg) disks
-
Clindamycin (2 µg) disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculate MHA Plate: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the prepared bacterial suspension.
-
Place Antibiotic Disks:
-
Place a 15 µg erythromycin disk on the agar surface.
-
Place a 2 µg clindamycin disk on the same plate at a distance of 15 to 26 mm (edge to edge) from the erythromycin disk.[8]
-
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours in ambient air.[8]
-
Interpretation of Results:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape, indicates a positive result. This signifies that the isolate has inducible clindamycin resistance.
-
Negative D-test (No Inducible Resistance): A circular, unblunted zone of inhibition around the clindamycin disk indicates a negative result. The isolate is considered susceptible to clindamycin.
-
Constitutive Resistance: If the isolate is resistant to both erythromycin and clindamycin (i.e., growth up to both disks), it exhibits constitutive resistance, and the D-test is not applicable.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized method for determining the MIC of clindamycin against a bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Clindamycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Clindamycin Dilutions:
-
Prepare a stock solution of clindamycin.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of clindamycin in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL). Typically, 50 µL of broth is added to each well, and then 50 µL of the antibiotic solution is serially diluted.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the clindamycin dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism.
-
Visualizations
The following diagrams illustrate key experimental workflows and molecular pathways related to clindamycin resistance.
Caption: Workflow for inducing clindamycin resistance via serial passage.
Caption: Workflow for the D-test to detect inducible clindamycin resistance.
Caption: Signaling pathway of erm-mediated inducible clindamycin resistance.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]
- 2. Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. mdpi.com [mdpi.com]
- 5. Study of Resistance Patterns Of Clindamycin in Methicillin Resistant Staphylococcus Aureus and Its Relation to Minimum Inhibitory Concentration amongst Clinical Samples Isolated In a Tertiary Care Hospital | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
Application Notes and Protocols: Clindamycin Hydrochloride as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) hydrochloride is a lincosamide antibiotic that serves as a crucial selective agent in microbiology. Its specific mechanism of action, targeting the bacterial ribosome, and its defined spectrum of activity make it an invaluable tool for isolating and studying specific groups of bacteria, particularly Gram-positive aerobes and anaerobes. These application notes provide detailed information and protocols for the effective use of clindamycin hydrochloride in a research setting.
Clindamycin operates by reversibly binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[3] Its efficacy is most pronounced against Gram-positive cocci and various anaerobic bacteria.[4] Conversely, most Gram-negative aerobic bacteria are intrinsically resistant due to the impermeability of their outer membrane to clindamycin. This inherent difference in susceptibility forms the basis of its utility as a selective agent.
Data Presentation: Quantitative Susceptibility Data
Understanding the Minimum Inhibitory Concentrations (MICs) of clindamycin against various bacterial species is fundamental to its application as a selective agent. The following table summarizes typical MIC ranges for susceptible and resistant organisms.
| Bacterial Species | Susceptibility Status | Typical MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Susceptible | ≤ 0.5 | [5] |
| Intermediate | 1 - 2 | [5] | |
| Resistant | ≥ 4 | [5] | |
| Streptococcus pneumoniae | Susceptible | ≤ 0.25 | [6] |
| Intermediate | 0.5 | [6] | |
| Resistant | ≥ 1 | [6] | |
| Streptococcus pyogenes (Group A Streptococcus) | Susceptible | ≤ 0.25 | [6] |
| Intermediate | 0.5 | [6] | |
| Resistant | ≥ 1 | [6] | |
| Bacteroides fragilis group | Susceptible | ≤ 2 | [6] |
| Intermediate | 4 | [6] | |
| Resistant | ≥ 8 | [6] | |
| Clostridium perfringens | Susceptible | ≤ 2 | [6] |
| Intermediate | 4 | [6] | |
| Resistant | ≥ 8 | [6] | |
| Escherichia coli | Resistant | > 128 | [4] |
| Pseudomonas aeruginosa | Resistant | > 128 | [4] |
Experimental Protocols
Protocol 1: Preparation of Clindamycin Hydrochloride Stock Solution
Objective: To prepare a sterile, concentrated stock solution of clindamycin hydrochloride for addition to culture media.
Materials:
-
Clindamycin hydrochloride powder (reagent grade)
-
Sterile, deionized water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Calculate the required amount of clindamycin hydrochloride powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of clindamycin hydrochloride powder.
-
Dissolve the powder in a small volume of sterile deionized water or DMSO. Gently vortex to ensure complete dissolution.
-
Once dissolved, bring the solution to the final desired volume with the same sterile solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube or vial.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, date of preparation, and solvent used.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of Clindamycin Selective Agar (B569324) Plates
Objective: To prepare agar plates containing a specific concentration of clindamycin to select for resistant bacteria or inhibit the growth of susceptible bacteria.
Materials:
-
Autoclaved agar medium (e.g., Tryptic Soy Agar, Brain Heart Infusion Agar)
-
Clindamycin hydrochloride sterile stock solution (from Protocol 1)
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar in a 50-55°C water bath. Allowing the agar to cool prevents the degradation of the heat-labile antibiotic.
-
Once the agar has cooled, add the appropriate volume of the sterile clindamycin hydrochloride stock solution to achieve the desired final concentration. For example, to prepare agar with a final clindamycin concentration of 1 µg/mL, add 100 µL of a 10 mg/mL stock solution to 1 L of agar. For selection of resistant Staphylococcus aureus, a concentration of 0.5 µg/mL can be a starting point.[1][7]
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium, avoiding the introduction of air bubbles.
-
Aseptically pour the clindamycin-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C in a sealed container, protected from light. The plates should be used within 1-2 weeks for optimal performance.
Protocol 3: Detection of Inducible Clindamycin Resistance (D-Test)
Objective: To phenotypically detect inducible clindamycin resistance in staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible in routine testing.
Materials:
-
Test organism grown to a 0.5 McFarland turbidity standard
-
Mueller-Hinton agar plates (or appropriate medium for the test organism)
-
Erythromycin (B1671065) (15 µg) and Clindamycin (2 µg) antibiotic disks
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking the test organism evenly across the entire surface to create a lawn of growth.
-
Allow the inoculum to dry for 5-15 minutes.
-
Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be approximately 15-20 mm.
-
Incubate the plate overnight at 35-37°C.
-
After incubation, examine the plate for the presence of a "D"-shaped zone of inhibition around the clindamycin disk. A flattening of the circular zone of inhibition adjacent to the erythromycin disk indicates a positive D-test, signifying inducible clindamycin resistance.
Visualizations
Caption: Mechanism of action of clindamycin hydrochloride.
Caption: Primary mechanisms of bacterial resistance to clindamycin.
Caption: Experimental workflow for the D-Test.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clindamycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Agar Dilution Method for Detection of Inducible Clindamycin Resistance in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clindamycin-Induced Gastrointestinal Distress in Lab Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address clindamycin-induced gastrointestinal distress in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of clindamycin-induced gastrointestinal distress in lab animals?
A1: The primary cause is a disruption of the normal gut microbiota, a condition known as dysbiosis. Clindamycin (B1669177) is a broad-spectrum antibiotic that can eliminate beneficial gut bacteria, creating an environment where pathogenic bacteria, most notably Clostridium difficile (C. difficile), can proliferate.[1][2] This overgrowth leads to the production of toxins, primarily Toxin A (TcdA) and Toxin B (TcdB), which cause inflammation, damage to the intestinal lining, and subsequent diarrhea and colitis.[3][4][5]
Q2: Are all lab animal species equally susceptible to clindamycin-induced gastrointestinal issues?
A2: No, there are significant species-specific differences in susceptibility. Hamsters and guinea pigs are highly sensitive and can develop fatal enterocolitis even with low doses of clindamycin.[6] Rodents like mice and rats are generally more resistant but can still develop symptoms, especially at higher doses or with prolonged treatment.[7] Cats have also been shown to develop antibiotic-associated gastrointestinal signs (AAGS) with high-dose clindamycin.[8]
Q3: What are the typical clinical signs of clindamycin-induced gastrointestinal distress?
A3: Common clinical signs include:
-
Diarrhea (often watery)
-
Weight loss
-
Lethargy and hunched posture
-
Dehydration
-
In severe cases, especially in susceptible species, it can lead to fatal enterocolitis.
Q4: How can I prevent or mitigate these gastrointestinal side effects?
A4: Several strategies can be employed:
-
Prophylactic Probiotics/Synbiotics: Co-administration of specific probiotic strains or synbiotics (a combination of probiotics and prebiotics) can help maintain a healthier gut microbiome and reduce the severity of symptoms.[9][10][11]
-
Careful Dosing: Use the lowest effective dose of clindamycin for the shortest necessary duration.
-
Supportive Care: Ensure adequate hydration and nutrition.
-
Fecal Microbiota Transplantation (FMT): In severe or recurrent cases, FMT from healthy donors can be effective in restoring a balanced gut microbiota.
Q5: What is the mechanism of action of C. difficile toxins?
A5: C. difficile toxins TcdA and TcdB act by glycosylating and inactivating small GTPases of the Rho family within intestinal epithelial cells.[3][4][12] This disruption of the actin cytoskeleton leads to cell rounding, loss of tight junction integrity, and ultimately cell death (apoptosis or necrosis), resulting in inflammation and fluid secretion.[5][12]
Troubleshooting Guides
Issue 1: High incidence of severe diarrhea and mortality in hamsters.
Possible Cause: Hamsters are extremely sensitive to clindamycin, and even a single dose can be lethal. The gastrointestinal distress is most likely due to fulminant C. difficile-associated colitis.
Troubleshooting Steps:
-
Immediate Discontinuation: Stop clindamycin administration immediately if severe symptoms appear.
-
Supportive Care: Provide subcutaneous or intravenous fluids to combat dehydration. Nutritional support may also be necessary.
-
Consider Alternative Antibiotics: If an antibiotic is essential for the experimental model, consider alternatives with a narrower spectrum of activity that are less likely to cause severe dysbiosis.
-
Prophylactic Mitigation: For future studies, consider co-administration of Saccharomyces boulardii, which has been shown to reduce mortality in clindamycin-treated hamsters.[13]
Issue 2: Mice develop mild to moderate diarrhea after several days of clindamycin treatment.
Possible Cause: Disruption of the gut microbiota leading to an overgrowth of pathogenic bacteria, likely including C. difficile. While more resistant than hamsters, mice are still susceptible to clindamycin-induced dysbiosis.[2][14]
Troubleshooting Steps:
-
Monitor Closely: Continue to monitor the animals for weight loss, dehydration, and worsening of diarrhea.
-
Administer Probiotics: Initiate a course of probiotics. A mixture of Lactobacillus and Bifidobacterium strains is often recommended. Administer the probiotic several hours after the clindamycin dose to minimize the antibiotic's effect on the probiotic bacteria.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.
-
Fecal Analysis: Collect fecal samples to confirm the presence and quantify the load of C. difficile and its toxins.
Issue 3: Inconsistent or unpredictable development of gastrointestinal symptoms in a cohort of animals.
Possible Cause: Variations in the baseline gut microbiota of individual animals can lead to different responses to clindamycin. Factors such as genetics, age, and environmental stressors can also play a role.
Troubleshooting Steps:
-
Standardize Animal Source and Acclimation: Obtain animals from a single, reputable vendor and allow for a sufficient acclimation period (at least one week) before starting the experiment.
-
Baseline Fecal Microbiota Analysis: Consider performing 16S rRNA sequencing on fecal samples from a subset of animals before the experiment to assess the initial microbiota composition.
-
Control for Environmental Factors: Maintain consistent housing conditions, diet, and handling procedures for all animals.
-
Increase Sample Size: A larger cohort of animals may be necessary to account for individual variability and achieve statistical significance.
Data Presentation
Table 1: Clindamycin Dosages for Inducing Gastrointestinal Distress in Various Lab Animal Models
| Animal Model | Route of Administration | Dosage | Outcome | Reference(s) |
| Mouse | Intraperitoneal | 10 mg/kg | Susceptibility to C. difficile colonization | [15] |
| Mouse | Oral gavage | 1 mg/day | Induction of high-level C. difficile shedding | [16][17] |
| Hamster | Oral | 0.2 - 0.8 mg/kg (single dose) | Increased mortality | [13] |
| Cat | Oral | 12.1–22.7 mg/kg/day | Hyporexia and vomiting | [8] |
| Rat | Oral | 7.5 - 25 mg/kg, BID or TID | Generally well-tolerated, but probiotics recommended | [7] |
| Guinea Pig | Intraperitoneal | Not specified | Enterocolitis | [18] |
Table 2: Efficacy of Probiotic Interventions in Mitigating Antibiotic-Associated Diarrhea (AAD)
| Probiotic Strain(s) | Animal Model | Outcome | Quantitative Result | Reference(s) |
| Saccharomyces boulardii | Hamster | Reduced mortality | 29% average decrease in cumulative percent mortality | [13] |
| Complex Probiotics (Bifidobacterium lactis, Lactobacillus casei, Lactobacillus plantarum, Lactobacillus rhamnosus) | Mouse (Ampicillin-induced AAD) | Alleviated diarrhea | 37.52% decrease in fecal water content (high dose) | [9] |
| Synbiotic | Cat | Decreased hyporexia and vomiting | Cats receiving synbiotic were more likely to complete treatment (100% vs. 50%) | [8][19] |
| Various (Lactobacillus, Bifidobacterium, Saccharomyces) | Human (Meta-analysis) | Reduced risk of AAD | 37% reduction in risk of AAD | [11] |
Experimental Protocols
Protocol 1: Induction of C. difficile Infection in Mice Following Clindamycin Administration
Objective: To establish a mouse model of C. difficile-associated disease.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Clindamycin hydrochloride
-
C. difficile spores (e.g., VPI 10463 strain)
-
Sterile PBS
-
Oral gavage needles
Procedure:
-
Acclimation: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Clindamycin Administration: Administer a single intraperitoneal injection of clindamycin at a dose of 10 mg/kg.[15] Alternatively, for a supershedder model, administer 1 mg of clindamycin daily via oral gavage.[16][17]
-
C. difficile Challenge: 24 hours after clindamycin administration, challenge the mice with 10³ to 10⁵ CFU of C. difficile spores via oral gavage.[14]
-
Monitoring: Monitor the mice daily for weight loss, signs of diarrhea (soiling of the perineal region), and general health status for up to 14 days.
-
Assessment of Colonization and Disease:
-
Collect fecal pellets at various time points to quantify C. difficile CFU by plating on selective agar.
-
At the end of the experiment, euthanize the mice and collect cecal contents for toxin assays and histopathological analysis of the cecum and colon.
-
Protocol 2: Probiotic Co-administration to Mitigate Clindamycin-Induced Gastrointestinal Distress
Objective: To evaluate the efficacy of a probiotic in preventing or reducing the severity of clindamycin-induced gastrointestinal symptoms.
Materials:
-
Lab animals (e.g., mice, rats, or cats)
-
Clindamycin
-
Probiotic supplement (e.g., a commercial multi-strain formulation or a specific strain like Saccharomyces boulardii)
-
Placebo control (e.g., vehicle used for the probiotic)
Procedure:
-
Animal Groups: Randomly assign animals to at least two groups:
-
Group 1: Clindamycin + Placebo
-
Group 2: Clindamycin + Probiotic
-
-
Probiotic Administration: Begin probiotic administration 1-3 days prior to the start of clindamycin treatment and continue throughout the antibiotic course. Administer the probiotic several hours after the clindamycin dose to maximize its viability. The probiotic can be administered via oral gavage or mixed with a small amount of palatable food.
-
Clindamycin Administration: Administer clindamycin at the desired dose and frequency based on the experimental model.
-
Monitoring and Data Collection:
-
Record daily clinical scores, including fecal consistency (e.g., using a fecal scoring chart), body weight, and food/water intake.
-
Collect fecal samples for microbiota analysis (e.g., 16S rRNA sequencing) at baseline, during treatment, and after the treatment period.
-
At the end of the study, perform histopathological analysis of intestinal tissues to assess inflammation and mucosal damage.
-
Mandatory Visualizations
Caption: Overview of Clindamycin's effect leading to C. difficile pathogenesis.
Caption: Signaling pathway of C. difficile toxins TcdA and TcdB in host cells.
Caption: Logical workflow for troubleshooting clindamycin-induced GI distress.
References
- 1. Antibiotic-Induced Dysbiosis Predicts Mortality in an Animal Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clostridium difficile Toxins TcdA and TcdB Cause Colonic Tissue Damage by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guinea Pigs - Exotic and Laboratory Animals - Merck Veterinary Manual [merckvetmanual.com]
- 7. Clindamycin – Rat Guide [ratguide.com]
- 8. Randomized, Controlled, Crossover trial of Prevention of Clindamycin‐Induced Gastrointestinal Signs Using a Synbiotic in Healthy Research Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Probiotics for the prevention of antibiotic-associated diarrhoea: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Prevention of clindamycin-induced mortality in hamsters by Saccharomyces boulardii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic Treatment of Clostridium difficile Carrier Mice Triggers a Supershedder State, Spore-Mediated Transmission, and Severe Disease in Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clindamycin-associated enterocolitis in guinea pigs: evidence for a bacterial toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized, Controlled, Crossover trial of Prevention of Clindamycin-Induced Gastrointestinal Signs Using a Synbiotic in Healthy Research Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inducible Clindamycin Resistance in Streptococcus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of inducible clindamycin (B1669177) resistance in Streptococcus species.
Frequently Asked Questions (FAQs)
Q1: What is inducible clindamycin resistance in Streptococcus?
A1: Inducible clindamycin resistance is a phenomenon where a bacterial isolate, such as Streptococcus, appears susceptible to clindamycin in initial testing but harbors a gene that can be activated in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin (B1671065).[1][2] This activation, or induction, leads to resistance to clindamycin, which can result in clinical treatment failure despite the initial susceptibility report.[2][3] This type of resistance is often mediated by erm genes, which encode for an enzyme that methylates the ribosomal target site, reducing the binding of both macrolides and lincosamides (like clindamycin).[1][4]
Q2: Why is it important to detect inducible clindamycin resistance?
A2: Detecting inducible clindamycin resistance is crucial to avoid therapeutic failure.[3][5] If a laboratory reports a Streptococcus isolate as susceptible to clindamycin based on standard testing without checking for inducible resistance, a clinician might prescribe clindamycin for the infection.[2] However, during treatment, the presence of macrolide-like molecules or spontaneous mutation can induce the resistance mechanism, rendering the clindamycin ineffective.[1][3] The Clinical and Laboratory Standards Institute (CLSI) recommends testing for inducible clindamycin resistance in all beta-hemolytic streptococci that test resistant to erythromycin but susceptible to clindamycin.[6][7]
Q3: What is the D-test?
A3: The D-test, or disk approximation test, is a simple and reliable laboratory method used to phenotypically detect inducible clindamycin resistance.[6][8] It involves placing an erythromycin disk in close proximity to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate.[6] If the isolate has inducible resistance, the erythromycin will induce the expression of the resistance gene, causing the zone of inhibition around the clindamycin disk to appear flattened or "D-shaped" on the side adjacent to the erythromycin disk.[2][6]
Q4: What are the genetic determinants of inducible clindamycin resistance?
A4: The primary genetic determinants of inducible clindamycin resistance in Streptococcus are the erm (erythromycin ribosome methylase) genes.[1][4] The most common erm genes found in streptococci are erm(B) and erm(A) (also known as erm(TR)).[3][4] These genes encode for a methylase enzyme that modifies the 23S rRNA component of the bacterial ribosome.[1] This modification prevents macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics from binding effectively, leading to resistance (the MLSB phenotype).[1][4]
Q5: Are there alternative methods to the D-test?
A5: Yes, alternative methods to the D-test exist, although the D-test is considered the gold standard for phenotypic detection.[8][9] These alternatives include:
-
Broth microdilution methods: CLSI has described a method using a single well with a combination of erythromycin and clindamycin to detect inducible resistance.[10][11]
-
Agar dilution methods: Specialized agar dilution techniques incorporating both erythromycin and clindamycin can also be used.[12][13]
-
Molecular methods: PCR can be used to detect the presence of erm genes, which are responsible for inducible resistance.[4][14] This is a genotypic method and can be more rapid and specific than phenotypic tests.
Troubleshooting Guides
D-Test Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No "D" shape observed in a known positive control. | 1. Incorrect distance between erythromycin and clindamycin disks.[15] 2. Inadequate inoculum density. 3. Expired or improperly stored antibiotic disks. 4. Incorrect incubation conditions (time, temperature, atmosphere).[6] | 1. Ensure the distance between the edges of the disks is 12 mm for beta-hemolytic streptococci on Mueller-Hinton sheep blood agar.[10] For staphylococci, the recommended distance is 15-26 mm on Mueller-Hinton agar.[6] 2. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6] 3. Use quality control-tested antibiotic disks that are within their expiration date and have been stored according to the manufacturer's instructions. 4. Incubate plates at 35°C in 5% CO₂ for 20-24 hours for beta-hemolytic streptococci.[10] |
| False-negative D-test result (no "D" shape but the isolate is genotypically positive for an erm gene). | 1. Disk separation distance is too wide.[15] 2. The specific erm gene present may be a weak inducer. 3. A "double zone" of inhibition around the clindamycin disk may be misinterpreted.[15] | 1. Strictly adhere to the recommended disk spacing. A wider distance can lead to false-negative results, particularly for isolates harboring the ermA gene.[15] 2. If inducible resistance is strongly suspected despite a negative D-test, consider molecular testing for erm genes. 3. Be aware that a double zone around the clindamycin disk can be associated with false-negative results at wider disk separations and may indicate the presence of an ermA gene.[15] Consider re-testing with precise disk placement. |
| Indistinct or hazy D-shaped zone. | 1. Mixed culture. 2. Slow-growing isolate. 3. Hazy growth within the clindamycin zone can indicate constitutive resistance.[6] | 1. Ensure the inoculum is from a pure culture. Re-isolate and repeat the test if necessary. 2. Ensure adequate incubation time as per CLSI guidelines. 3. Any growth, even hazy, within the clindamycin zone, regardless of a D-shape, should be interpreted as clindamycin resistance.[6] |
| Zone of inhibition is too large or too small for both disks. | 1. Incorrect inoculum density. 2. Incorrect agar depth. 3. Improper antibiotic disk potency. | 1. Standardize the inoculum to a 0.5 McFarland turbidity standard. 2. Ensure the agar depth is between 4 and 6 mm. 3. Use quality control strains to verify the potency of the antibiotic disks. Recommended QC strains include S. aureus ATCC BAA-977 (D-test positive) and S. aureus ATCC BAA-976 (D-test negative).[15][16] |
PCR for erm Genes Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product for any sample, including the positive control. | 1. Error in PCR master mix preparation (e.g., missing component). 2. Incorrect thermal cycler program. 3. Presence of PCR inhibitors in the DNA extract. 4. Degraded DNA template or primers. | 1. Carefully prepare a fresh master mix. Use a checklist to ensure all components are added. 2. Verify the annealing temperature, extension time, and number of cycles in the thermal cycler program. 3. Re-purify the DNA extracts. Consider using a DNA extraction kit with inhibitor removal steps. 4. Use fresh aliquots of primers and ensure the DNA template has been stored properly at -20°C or below. |
| PCR product in the no-template control (NTC). | 1. Contamination of PCR reagents (water, master mix, primers) with template DNA or amplicons. | 1. Use dedicated pipettes and filtered tips for PCR setup in a separate, clean area. 2. Aliquot reagents to avoid contaminating stock solutions. 3. Prepare a fresh set of all reagents, including PCR-grade water. |
| Non-specific bands on the agarose (B213101) gel. | 1. Annealing temperature is too low. 2. Primer-dimer formation. 3. Excessive amount of DNA template. | 1. Increase the annealing temperature in increments of 1-2°C. A gradient PCR can be used to optimize the annealing temperature. 2. Optimize primer concentration. 3. Reduce the amount of template DNA in the PCR reaction. |
| Weak or no amplification in test samples but strong amplification in the positive control. | 1. Low concentration or poor quality of extracted DNA. 2. The specific erm gene variant in the sample is not recognized by the primers. | 1. Quantify the extracted DNA and assess its purity (e.g., using a spectrophotometer). Re-extract DNA if necessary. 2. Ensure the primers are designed to detect a conserved region of the target erm genes. If a novel variant is suspected, DNA sequencing of the amplicon may be necessary. |
Experimental Protocols
D-Test (Disk Diffusion Method) for Beta-Hemolytic Streptococcus
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton agar with 5% sheep blood plates
-
Erythromycin (15 µg) disks
-
Clindamycin (2 µg) disks
-
Sterile saline or 0.85% NaCl solution
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Bacterial isolate to be tested
-
Quality control strains (S. aureus ATCC BAA-977 and ATCC BAA-976)
-
Incubator at 35°C with 5% CO₂
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies of the Streptococcus isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton sheep blood agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Placement: Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the inoculated agar surface. The distance between the edges of the two disks should be 12 mm.
-
Incubation: Invert the plates and incubate at 35°C in a 5% CO₂ atmosphere for 20-24 hours.[10]
-
Interpretation of Results:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape. Report as "Resistant" to clindamycin.[6]
-
Negative D-test (No Inducible Resistance): A circular zone of inhibition around the clindamycin disk. Report the clindamycin result as "Susceptible".[1]
-
Constitutive Resistance: No zone of inhibition around either the clindamycin or erythromycin disk, or growth up to both disks. The organism is resistant to both antibiotics.
-
MS Phenotype: The isolate is resistant to erythromycin (no zone or a small zone) but susceptible to clindamycin (a circular zone).
-
PCR for Detection of erm(A) and erm(B) Genes
This is a general protocol for a multiplex PCR. Primer sequences and specific annealing temperatures may need to be optimized.
Materials:
-
DNA extraction kit
-
Purified DNA from the Streptococcus isolate
-
Positive control DNA (from strains known to contain erm(A) and erm(B) genes)
-
Nuclease-free water (negative control)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Forward and reverse primers for erm(A) and erm(B)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative)
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the Streptococcus isolate using a commercial kit or a standard laboratory protocol.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:
-
PCR Master Mix (2X): 12.5 µL
-
erm(A) Forward Primer (10 µM): 1 µL
-
erm(A) Reverse Primer (10 µM): 1 µL
-
erm(B) Forward Primer (10 µM): 1 µL
-
erm(B) Reverse Primer (10 µM): 1 µL
-
Template DNA (10-50 ng): 2 µL
-
Nuclease-free water: to a final volume of 25 µL
-
Set up positive and negative controls in parallel.
-
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program similar to the following (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (this temperature is primer-dependent and needs optimization)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Mix the PCR products with loading dye and run them on a 1.5% agarose gel alongside a DNA ladder.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The presence of bands of the expected size for erm(A) and/or erm(B) indicates the presence of these genes.
Visualizations
Caption: Workflow for detecting inducible clindamycin resistance in Streptococcus.
Caption: Mechanism of inducible clindamycin resistance mediated by the erm gene.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Quick D-Test for Clindamycin: +Results & Guide [jitsi.cmu.edu.jm]
- 3. Erythromycin Resistance Genes in Group A Streptococci in Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inducible Clindamycin Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 6. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 7. Inducible Clindamycin Resistance Test | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Detection of Inducible Clindamycin Resistance in Staphylococci by Broth Microdilution Using Erythromycin-Clindamycin Combination Wells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Epidemiological Study of Erythromycin-Resistant Streptococcus pyogenes From Korea and Japan by emm Genotyping and Multilocus Sequence Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Selection of Strains for Quality Assessment of the Disk Induction Method for Detection of Inducible Clindamycin Resistance in Staphylococci: a CLSI Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Zone Test for MLSb Resistance Phenotype
This technical support center provides troubleshooting guidance and frequently asked questions for the D-zone test, a critical assay for identifying inducible clindamycin (B1669177) resistance (MLSb phenotype) in bacterial isolates.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the D-zone test?
The D-zone test is a disk diffusion method used to detect inducible resistance to clindamycin in bacteria, particularly in strains of Staphylococcus aureus, Streptococcus pneumoniae, and beta-hemolytic streptococci.[1][2][3] Some bacteria that appear susceptible to clindamycin in standard tests may carry a gene (most commonly an erm gene) that confers resistance to macrolides, lincosamides, and streptogramin B (MLS antibiotics).[4][5][6] Erythromycin (B1671065) is a potent inducer of this resistance gene, while clindamycin is a weak inducer.[4] In the D-zone test, an erythromycin disk is placed in proximity to a clindamycin disk on an agar (B569324) plate inoculated with the test organism.[1][2] If the bacteria possess the inducible resistance mechanism, the erythromycin will induce the expression of the resistance gene, causing the bacteria to become resistant to the clindamycin diffusing from the adjacent disk. This results in a flattening of the circular zone of inhibition around the clindamycin disk, creating a characteristic "D" shape.[1][2][3][7]
Q2: When should a D-zone test be performed?
The Clinical and Laboratory Standards Institute (CLSI) recommends performing a D-zone test on staphylococci, S. pneumoniae, and beta-hemolytic streptococci that test resistant to erythromycin but susceptible to clindamycin in routine antimicrobial susceptibility testing.[1] This is crucial because treatment of infections caused by these organisms with clindamycin could lead to clinical failure if the inducible resistance is not detected.[1][4][8]
Q3: What are the expected results of a D-zone test?
There are three possible interpretations of a D-zone test:
-
Positive Result (Inducible MLSb Phenotype): A flattening of the zone of inhibition around the clindamycin disk, forming a "D" shape on the side adjacent to the erythromycin disk.[1][2][3][7] This indicates inducible clindamycin resistance, and the isolate should be reported as resistant to clindamycin.[1][2][4]
-
Negative Result (Susceptible or MS Phenotype): A circular zone of inhibition around the clindamycin disk. This indicates that the organism is truly susceptible to clindamycin or possesses a macrolide-specific efflux mechanism (MS phenotype) that does not confer resistance to clindamycin.[1][2][4]
-
Resistant (Constitutive MLSb Phenotype): No zone of inhibition around either the clindamycin or erythromycin disks, or growth up to the edge of both disks. This indicates that the organism is constitutively resistant to both antibiotics.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| False-negative D-zone test | Incorrect disk spacing (too far apart).[10][11][12] | Ensure the erythromycin (15 µg) and clindamycin (2 µg) disks are placed at the correct distance: 15 mm edge-to-edge for Staphylococcus spp. and 12 mm for Streptococcus spp.[1] A study has shown that a distance of ≤15 mm is optimal to avoid false negatives.[10] |
| Inadequate incubation time or temperature. | Incubate plates for 16-18 hours at 35°C for staphylococci and 20-24 hours for streptococci.[1][2] For streptococci, incubate in a 5% CO2 atmosphere.[1] | |
| Inoculum density is too light or too heavy. | Prepare a bacterial suspension equivalent to a 0.5 McFarland standard to ensure a confluent lawn of growth.[2][4] | |
| Indistinct or difficult-to-read D-shape | The erm gene present may be a weak inducer. | Re-incubate the plate for a full 24 hours and re-examine. If still unclear, consider alternative methods for detecting inducible resistance, such as PCR for erm genes. |
| The isolate may have a "double zone" of inhibition around the clindamycin disk. | This phenomenon has been associated with false-negative results at wider disk separations.[10] Re-test with the recommended closer disk spacing. | |
| No growth on the plate | The inoculum was not viable. | Use a fresh, pure culture of the test organism to prepare the inoculum. |
| Incorrect agar medium was used. | Use Mueller-Hinton agar for staphylococci. For streptococci, use Mueller-Hinton agar supplemented with 5% sheep blood.[2] | |
| Contamination on the plate | Improper aseptic technique during inoculation. | Repeat the test using proper sterile techniques. |
Experimental Protocols
D-Zone Test Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton agar (MHA) plates (or MHA with 5% sheep blood for streptococci)[2]
-
Erythromycin (15 µg) and clindamycin (2 µg) antimicrobial disks[1][2]
-
Pure culture of the bacterial isolate to be tested
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Inoculum Preparation:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove any excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.[1][2]
-
-
Disk Placement:
-
Incubation:
-
Result Interpretation:
-
Examine the plate for the presence or absence of a "D"-shaped zone of inhibition around the clindamycin disk.
-
Quantitative Data Summary
| Parameter | Staphylococcus spp. | Streptococcus pneumoniae & Beta-hemolytic streptococci | Reference(s) |
| Erythromycin Disk Potency | 15 µg | 15 µg | [1][2] |
| Clindamycin Disk Potency | 2 µg | 2 µg | [1][2] |
| Disk Spacing (edge-to-edge) | 15 mm | 12 mm | [1] |
| Incubation Temperature | 35°C | 35°C | [1][2] |
| Incubation Atmosphere | Ambient air | 5% CO2 | [1] |
| Incubation Time | 16-18 hours | 20-24 hours | [1][2] |
| Agar Medium | Mueller-Hinton Agar | Mueller-Hinton Agar with 5% Sheep Blood | [2] |
Visualizations
References
- 1. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 2. universe84a.com [universe84a.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publications.aap.org [publications.aap.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. D-Zone test for detection of inducible clindamycin resistance using SirScan paper disks and Rosco Neo-Sensitabs at 25 and 15 mm distances - PubMed [pubmed.ncbi.nlm.nih.gov]
Clindamycin Hydrochloride in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation and stability of clindamycin (B1669177) hydrochloride in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving clindamycin hydrochloride solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of clindamycin hydrochloride solution. | Inappropriate pH: Clindamycin hydrochloride exhibits maximum stability in the pH range of 3-5.[1][2] At pH values below 4, stability decreases, with hydrolysis of the thioglycoside linkage being the major degradation pathway in the pH range of 0.4-4.[1][2] In the pH range of 5-10, the primary degradation pathway is the scission of the 7-(S)-Cl group to form lincomycin.[1][2] | Buffer the solution to maintain a pH between 3 and 5 for optimal stability. |
| High Temperature: Elevated temperatures accelerate the degradation of clindamycin hydrochloride.[1][3] | Store solutions at recommended temperatures (e.g., 5°C or 25°C) and avoid exposure to high heat unless conducting specific stress studies.[3] | |
| Incompatible Solvents or Excipients: Certain solvents and excipients can affect the stability of clindamycin hydrochloride. For instance, formulations with a high percentage of isopropanol (B130326) and other components have shown poorer stability. | When preparing formulations, ensure compatibility of all components with clindamycin hydrochloride. Consider using stable bases like SuspendIt for compounded liquid dosage forms.[3] | |
| Precipitate formation in the solution. | Solubility Issues: Clindamycin hydrochloride is water-soluble; however, changes in temperature or the presence of certain salts could potentially reduce its solubility. | Ensure the concentration of clindamycin hydrochloride is within its solubility limit for the given solvent system and temperature. Gentle warming and agitation may help redissolve the precipitate, but be mindful of potential degradation at higher temperatures. |
| Inconsistent analytical results (e.g., HPLC). | Inadequate Chromatographic Separation: Degradation products may co-elute with the parent compound, leading to inaccurate quantification. | Develop and validate a stability-indicating HPLC method capable of separating clindamycin hydrochloride from its degradation products.[4][5][6] Use appropriate columns (e.g., C8 or C18) and mobile phases. |
| Sample Instability During Analysis: The solution may be degrading in the autosampler. | Ensure the autosampler is temperature-controlled (e.g., kept at 10°C) to minimize degradation during the analytical run.[7][8] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for clindamycin hydrochloride in aqueous solution?
The degradation of clindamycin hydrochloride in aqueous solution is highly dependent on the pH.
-
Acidic Conditions (pH 0.4 - 4): The major degradation pathway is the hydrolysis of the thioglycoside linkage. This results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[1][2]
-
Near-Neutral to Basic Conditions (pH 5 - 10): The predominant degradation pathway is the scission of the 7-(S)-chloro group, which leads to the formation of the 7-(R)-hydroxy analog, lincomycin. This conversion is thought to proceed through an oxazolonium intermediate.[1][2]
Caption: Degradation pathways of clindamycin hydrochloride under different pH conditions.
2. What is the optimal pH for the stability of clindamycin hydrochloride solutions?
Clindamycin hydrochloride exhibits maximum stability in the pH range of 3 to 5.[1][2]
3. How does temperature affect the stability of clindamycin hydrochloride solutions?
Higher temperatures accelerate the degradation of clindamycin hydrochloride. Studies have shown that its stability is significantly better at lower temperatures. For example, in one study, clindamycin hydrochloride in a suspension vehicle was stable for 182 days at both 5°C (refrigerated) and 25°C (room temperature), while also being tested at an accelerated temperature of 40°C.[3]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of clindamycin hydrochloride under various conditions.
Table 1: Effect of pH on Clindamycin Hydrochloride Stability
| pH Range | Major Degradation Pathway | Key Degradation Products | Relative Stability |
| 0.4 - 4 | Hydrolysis of thioglycoside linkage | 1-dethiomethyl-1-hydroxy clindamycin, Methyl mercaptan | Decreased stability below pH 4 |
| 3 - 5 | - | - | Maximum stability |
| 5 - 10 | Scission of the 7-(S)-Cl group | Lincomycin | Stability decreases as pH increases |
Data synthesized from multiple sources.[1][2]
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acidic Hydrolysis | 0.1N HCl, refluxed at 60°C for 4 hours | Significant degradation observed.[4] |
| Basic Hydrolysis | 0.1N NaOH, refluxed at 60°C for 4 hours | Significant degradation with multiple degradation products detected.[4] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 30 minutes to 24 hours | Moderate decomposition.[4][7][8] |
| Thermal Degradation | 105°C for 1 hour | No significant degradation.[9] |
| Photolytic Degradation | Exposure to UV light for 7 days | No significant degradation.[9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Clindamycin Hydrochloride
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for individual formulations.
Objective: To develop and validate an HPLC method capable of separating and quantifying clindamycin hydrochloride in the presence of its degradation products.
Materials:
-
HPLC system with UV or PDA detector
-
Analytical column (e.g., C8 or C18, ~250 mm x 4.6 mm, 5 µm)
-
Clindamycin hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
High-purity water
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer should be adjusted to optimize separation, often within the range of 2.5 to 6.8.
-
Standard Solution Preparation: Accurately weigh and dissolve the clindamycin hydrochloride reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Further dilute to create working standard solutions of known concentrations.
-
Sample Preparation: Dilute the clindamycin hydrochloride solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C8 or C18
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 25 - 40°C
-
Detection Wavelength: 210 nm
-
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Forced Degradation Studies: To demonstrate specificity, subject the clindamycin hydrochloride solution to stress conditions (acid, base, oxidation, heat, light) as outlined in Table 2. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]
- 3. Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: CYP3A4 Enzyme and Clindamycin Hydrochloride Interactions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the experimental interactions between the Cytochrome P450 3A4 (CYP3A4) enzyme and Clindamycin (B1669177) hydrochloride. It provides practical troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Clindamycin hydrochloride involving CYP enzymes? A1: In vitro studies utilizing human liver and intestinal microsomes have established that Clindamycin is predominantly metabolized by CYP3A4, with a minor role played by CYP3A5.[1][2][3][4] The principal metabolic products are clindamycin sulfoxide (B87167) and, to a lesser extent, N-desmethylclindamycin.[1][3]
Q2: Does Clindamycin hydrochloride inhibit the activity of CYP3A4? A2: Yes, experimental data indicate that Clindamycin hydrochloride acts as a moderate inhibitor of the CYP3A4 enzyme.[1][5][6] At a concentration of 100 µM, clindamycin has been shown to inhibit approximately 26% of CYP3A4 activity in vitro.[5][6]
Q3: Does Clindamycin hydrochloride induce the expression of the CYP3A4 enzyme? A3: Clindamycin hydrochloride is considered a weak inducer of CYP3A4 expression.[7] This induction occurs through the activation of the Pregnane (B1235032) X Receptor (PXR), a key regulator of CYP3A4 gene expression.[7] Studies in primary human hepatocytes have demonstrated a two-fold increase in CYP3A4 protein levels and activity following treatment with clindamycin.[7]
Q4: What is the clinical significance of the interaction between Clindamycin and CYP3A4? A4: The interaction holds clinical relevance. When Clindamycin is co-administered with potent CYP3A4 inducers, such as rifampicin, its plasma concentrations can decrease, potentially leading to reduced therapeutic efficacy.[1][3] Conversely, co-administration with strong CYP3A4 inhibitors can elevate plasma concentrations of Clindamycin, thereby increasing the risk of adverse effects.[1][3]
Q5: What analytical methods are recommended for quantifying Clindamycin and its metabolites in experimental samples? A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable method for the quantitative analysis of Clindamycin and its metabolites in various biological matrices, including plasma and microsomal incubation media.[8][9][10]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in metabolite formation across replicate experiments. | 1. Inconsistent incubation times or temperature fluctuations.2. Inaccurate pipetting of reagents.3. Lot-to-lot variability in the metabolic activity of human liver microsomes (HLMs). | 1. Ensure precise control of incubation timing and maintain a constant temperature of 37°C.2. Regularly calibrate all pipettes.3. Characterize each new lot of HLMs using a known CYP3A4 substrate to ensure consistent enzyme activity. |
| Observation of minimal or no CYP3A4 inhibition by Clindamycin. | 1. Incorrect concentrations of Clindamycin or the probe substrate.2. Reduced or no activity of the CYP3A4 enzyme in the microsomal preparation.3. Insufficient pre-incubation time for potential mechanism-based inhibition. | 1. Confirm the concentrations and purity of all substrates and inhibitors.2. Include a positive control inhibitor, such as ketoconazole, to verify CYP3A4 activity.3. If mechanism-based inhibition is suspected, perform a pre-incubation of Clindamycin with the microsomes and NADPH before adding the probe substrate. |
| Unexpectedly high background signal in luminescent-based CYP3A4 assays (e.g., P450-Glo™). | 1. Contamination of assay reagents.2. Autoluminescence of the Clindamycin hydrochloride preparation. | 1. Use fresh, dedicated reagents for the assay.2. Run a control experiment with Clindamycin and the detection reagent in the absence of the enzyme to assess for compound-specific luminescence. |
| Low or no induction of CYP3A4 mRNA or activity in hepatocyte cultures. | 1. Suboptimal health or density of the cultured hepatocytes.2. Inadequate concentration or duration of Clindamycin exposure.3. Donor-specific low responsiveness of the hepatocytes. | 1. Ensure high cell viability and appropriate seeding density.2. Conduct dose-response and time-course experiments to optimize induction conditions.3. Use a well-characterized positive control inducer, such as rifampicin, to confirm the inducibility of the hepatocyte lot. |
| Poor separation of Clindamycin from its metabolites in HPLC analysis. | 1. Suboptimal mobile phase composition or gradient program.2. Inappropriate HPLC column chemistry. | 1. Optimize the pH and organic solvent ratio of the mobile phase. A gradient elution may be necessary for optimal separation.2. A C18 or a cyano-based column is often effective for the separation of these compounds.[10] |
Quantitative Data Summary
| Interaction Type | Parameter | Value | Experimental System | Reference |
| Inhibition | % Inhibition of CYP3A4 activity | ~26% | Human liver and gut microsomes | [5][6] |
| Concentration of Clindamycin | 100 µM | Human liver and gut microsomes | [5][6] | |
| Induction | Fold increase in CYP3A4 protein/activity | 2-fold | Primary human hepatocytes | [7] |
| Fold activation of PXR | >7-fold | HepG2 cells with CYP3A4-LUC reporter | [7] |
Experimental Protocols
In Vitro Metabolism of Clindamycin in Human Liver Microsomes
Objective: To measure the rate of metabolite formation from Clindamycin hydrochloride by CYP3A4 in human liver microsomes (HLMs).
Materials:
-
Clindamycin hydrochloride
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
Ice-cold acetonitrile (B52724) for reaction termination
-
Internal standard for HPLC analysis
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of Clindamycin hydrochloride in an appropriate solvent.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add Clindamycin to the mixture to achieve the desired final concentration and pre-incubate for an additional 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with continuous gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for the analysis of metabolite formation.
CYP3A4 Inhibition Assay using a Luminescent Probe
Objective: To assess the inhibitory effect of Clindamycin hydrochloride on CYP3A4 activity.
Materials:
-
Clindamycin hydrochloride
-
Recombinant human CYP3A4 or HLMs
-
Luminescent CYP3A4 probe substrate (e.g., P450-Glo™ substrate)
-
NADPH
-
Potassium phosphate buffer, pH 7.4
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of Clindamycin hydrochloride and the positive control.
-
In a 96-well plate, add the CYP3A4 enzyme source, buffer, and the different concentrations of Clindamycin or the positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the luminescent probe substrate and NADPH.
-
Incubate the plate at 37°C for a specified duration (e.g., 10-30 minutes).
-
Terminate the reaction as per the assay kit's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition at each Clindamycin concentration relative to the vehicle control to determine the IC50 value.
CYP3A4 Induction Assay in Primary Human Hepatocytes
Objective: To determine the potential of Clindamycin hydrochloride to induce CYP3A4 expression and activity.
Materials:
-
Plated primary human hepatocytes
-
Hepatocyte culture medium
-
Clindamycin hydrochloride
-
Positive control inducer (e.g., rifampicin)
-
Reagents for RNA extraction and qRT-PCR
-
CYP3A4 activity assay kit (e.g., P450-Glo™ CYP3A4 Assay)
Procedure:
-
Culture primary human hepatocytes according to the supplier's protocol.
-
Treat the hepatocytes with various concentrations of Clindamycin hydrochloride or the positive control inducer for 48 to 72 hours, including a vehicle control.
-
For mRNA analysis:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA via reverse transcription.
-
Quantify CYP3A4 mRNA levels using qRT-PCR, normalizing to a suitable housekeeping gene.
-
-
For enzyme activity analysis:
-
Wash the cells with buffer.
-
Incubate the cells with a CYP3A4 probe substrate.
-
Measure the product formation to determine CYP3A4 activity.
-
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for in vitro metabolism of Clindamycin.
Caption: PXR-mediated induction of CYP3A4 by Clindamycin.
References
- 1. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of human CYP3A4 by huperzine A, ligustrazine and oridonin through pregnane X receptor-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
How to prevent Clindamycin hydrochloride precipitation in media
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Clindamycin hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my Clindamycin hydrochloride precipitating after being added to my cell culture medium?
Precipitation is often due to the pH-dependent solubility of Clindamycin hydrochloride. While it is freely soluble in water, its solubility significantly decreases in solutions with a neutral to slightly alkaline pH, such as standard cell culture media (typically pH 7.2-7.4).[1] Clindamycin is a weak base with a pKa of 7.72; at physiological pH, it is mostly in its ionized, more soluble form, but exceeding its solubility limit can still lead to precipitation.[2]
Q2: What is the best solvent to prepare a concentrated stock solution of Clindamycin hydrochloride?
For high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[1][3] Clindamycin hydrochloride is highly soluble in these solvents, allowing for the preparation of concentrated stocks that can be diluted into your aqueous media.[4] Water can also be used, but aqueous solutions are less stable and not recommended for storage longer than a day.[1]
Q3: How should I prepare and store my Clindamycin hydrochloride stock solution?
It is best to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[4] This practice prevents degradation from repeated freeze-thaw cycles.[4]
Q4: Can I dissolve Clindamycin hydrochloride powder directly into my experimental medium?
This is not recommended. Direct dissolution in neutral pH media is difficult due to the compound's lower solubility and can easily lead to precipitation. The best practice is to first create a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in the medium.
Q5: What is the maximum stable concentration of Clindamycin hydrochloride in a buffer like PBS?
The solubility of Clindamycin in PBS at a pH of 7.2 is approximately 0.2 mg/mL.[1] This low solubility highlights the potential for precipitation when adding it to similarly buffered culture media.
Troubleshooting Guide for Precipitation Issues
If you observe precipitation after adding Clindamycin hydrochloride to your media, follow these steps to identify and resolve the issue.
-
Check Stock Solution Integrity:
-
Is your stock solution clear? Examine your stock solution. If it is cloudy or contains precipitate, it may have been prepared incorrectly, stored improperly, or subjected to freeze-thaw cycles.
-
Action: Prepare a fresh stock solution following the recommended protocol.
-
-
Review Your Dilution Technique:
-
How was the stock solution added? Adding a large volume of cold stock solution directly into the media can cause localized high concentrations, leading to precipitation.
-
Action: Warm the media to its working temperature (e.g., 37°C) before adding supplements. Add the stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even distribution.
-
-
Verify the Final Concentration:
-
Is your working concentration too high? The final concentration in your medium must be below the solubility limit at the medium's pH.
-
Action: Double-check your calculations. If a high concentration is required, consider if a different formulation, like Clindamycin phosphate, might be more suitable, or if a pH adjustment of the final medium is feasible for your experiment.
-
-
Assess Environmental Factors:
-
What is the temperature of the medium? Solubility generally decreases at lower temperatures.
-
Action: Ensure your medium is at the appropriate experimental temperature before adding the Clindamycin hydrochloride stock. Avoid adding supplements to cold media.
-
Quantitative Data Summary
The solubility of Clindamycin hydrochloride varies significantly depending on the solvent. This table summarizes key solubility data for easy reference.
| Solvent | Solubility | Reference(s) |
| Water | ≥ 100 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [4] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mg/mL in DMSO)
Materials:
-
Clindamycin hydrochloride powder
-
High-purity, sterile DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)
Methodology:
-
Aseptically weigh the desired amount of Clindamycin hydrochloride powder in a sterile tube. For example, weigh 100 mg.
-
Add the corresponding volume of sterile DMSO to achieve a final concentration of 100 mg/mL (e.g., add 1 mL of DMSO to 100 mg of powder).
-
Vortex the solution gently until all the powder is completely dissolved and the solution is clear.
-
To ensure sterility, pass the solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[4]
Protocol 2: Preparation of a Working Solution in Culture Medium
Materials:
-
Prepared Clindamycin hydrochloride stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette aid or micropipettes
Methodology:
-
Thaw one aliquot of the Clindamycin hydrochloride stock solution at room temperature.
-
Ensure your cell culture medium is pre-warmed to the intended temperature of use (typically 37°C).
-
Calculate the volume of stock solution required to achieve your desired final concentration. Important: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.
-
While gently swirling the medium, add the calculated volume of the stock solution drop-by-drop. This gradual addition helps prevent localized concentration spikes that can cause precipitation.
-
Once the stock solution is added, cap the medium bottle and swirl gently to ensure homogeneity.
-
Visually inspect the final solution against a light source to confirm that no precipitation has occurred.
Visualizations
The following diagrams illustrate the troubleshooting workflow for precipitation issues and the chemical principle behind the pH-dependent solubility of Clindamycin.
Caption: Troubleshooting workflow for Clindamycin hydrochloride precipitation.
Caption: pH effect on Clindamycin hydrochloride solubility.
References
Technical Support Center: Long-Term Clindamycin Hydrochloride Administration in Rats
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term administration of Clindamycin (B1669177) hydrochloride in rats. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected general tolerance and mortality rates in rats during long-term Clindamycin hydrochloride administration?
A1: Generally, rats exhibit a high tolerance to long-term oral administration of Clindamycin hydrochloride. In one-year toxicity studies, rats tolerated doses of 30, 100, and 300 mg/kg/day well, with no significant differences in toxicity parameters compared to control groups.[1] Even at a high dose of 600 mg/kg/day for six months, the drug was well-tolerated by rats.[1] The oral LD50 in rats is reported to be 2190 mg/kg, indicating a wide safety margin for therapeutic doses.[2]
Troubleshooting:
-
Unexpected Mortality: If you observe unexpected mortality, it is crucial to investigate husbandry conditions, potential gavage errors, or other experimental confounders. While Clindamycin is generally well-tolerated, individual animal health status can influence outcomes. It is also important to ensure the correct dosage is being administered.
Q2: What are the most common gastrointestinal side effects observed in rats?
A2: The most pronounced gastrointestinal effect of Clindamycin is its impact on the intestinal microbiota.[3][4][5] This can lead to changes in the shape, color, and consistency of feces.[3] While severe, fatal colitis (pseudomembranous colitis) associated with Clostridium difficile overgrowth is a known risk in some species, it is not a toxicity demonstrated in rats.[5][6] However, Clindamycin can cause a reversible, dose-dependent alteration in intestinal water and electrolyte transport, which may manifest as diarrhea.[7]
Troubleshooting:
-
Diarrhea: If diarrhea is observed, consider reducing the dose if the experimental design allows. Ensure animals have adequate hydration. The diarrhea is often reversible upon cessation of the drug.[7] Concomitant administration of probiotics could be considered to mitigate gut flora disruption, although the efficacy for this specific application requires further investigation.[1]
-
Changes in Fecal Pellets: Alterations in fecal appearance are an expected consequence of the disruption of the gut microbiome and may not necessarily indicate a health issue.[3] Monitor for other signs of distress.
Q3: Are there significant hematological or biochemical changes to expect with long-term administration?
A3: Studies have shown some dose-dependent changes in hematological and biochemical parameters. A 14-day study in Wistar rats reported significant increases in total white blood cell (WBC) counts and decreases in eosinophil counts.[8] The same study noted increases in total cholesterol and triglycerides, along with decreases in albumin, alanine (B10760859) transaminase (ALT), and gamma-glutamyl transpeptidase (GGT).[8] However, long-term studies of up to a year at doses as high as 300 mg/kg/day reported no significant differences in evaluated toxicity parameters compared to controls.[1]
Troubleshooting:
-
Monitoring: Regular blood monitoring is recommended, especially for studies lasting longer than 30 days.[9]
-
Interpreting Liver Enzymes: While one study showed a decrease in some liver enzymes,[8] Clindamycin is metabolized in the liver and should be used with caution in rats with pre-existing hepatic disorders.[1] Elevated liver enzymes have been noted in other species.[9] If significant alterations in liver function tests are observed, consider dose reduction or termination of the study for the affected animals.
Q4: Does long-term Clindamycin administration affect organ weight or morphology?
A4: In a one-year study with Clindamycin hydrochloride, no specific morphologic alterations were attributed to the treatment in rats.[6]
Troubleshooting:
-
Necropsy Findings: If unexpected gross or histopathological changes are observed during necropsy, it is important to consider other potential causes, such as underlying disease in the animal colony or other experimental variables.
Q5: What is the impact of Clindamycin on the reproductive system and fetal development in rats?
A5: Reproductive toxicity studies in rats using oral doses of Clindamycin hydrochloride have not revealed any evidence of impaired fertility or harm to the fetus, except at doses high enough to cause maternal toxicity.[1][6]
Quantitative Data Summary
Table 1: Hematological Changes in Wistar Rats after 14-Day Oral Administration of Clindamycin Hydrochloride [8]
| Parameter | Control (Distilled Water) | 0.2 mL (Below Normal Dose) | 0.4 mL (Normal Dose) | 1.0 mL (Above Normal Dose) |
| Total WBC Count | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Eosinophil Count | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Specific mean values and statistical significance levels were not provided in the abstract.
Table 2: Biochemical Changes in Wistar Rats after 14-Day Oral Administration of Clindamycin Hydrochloride [8]
| Parameter | Control (Distilled Water) | 0.2 mL (Below Normal Dose) | 0.4 mL (Normal Dose) | 1.0 mL (Above Normal Dose) |
| Total Cholesterol | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Triglyceride | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Albumin | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Alanine Transaminase (ALT) | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Gamma-Glutamyl Transpeptidase (GGT) | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Specific mean values and statistical significance levels were not provided in the abstract.
Experimental Protocols
Protocol 1: 14-Day Oral Toxicity Study in Wistar Rats [8]
-
Animals: Twenty Wistar rats (130-189 grams).
-
Groups: Four groups of five rats each.
-
Group A (Control): Treated with distilled water.
-
Group B (Below Normal Dose): 0.2 mL of Clindamycin-hydrochloride (75mg/5mL).
-
Group C (Normal Dose): 0.4 mL of Clindamycin-hydrochloride (75mg/5mL).
-
Group D (Above Normal Dose): 1.0 mL of Clindamycin-hydrochloride (75mg/5mL).
-
-
Administration: Oral gavage at 8-hour intervals, three times daily for 14 days.
-
Sample Collection: Blood was collected via ocular and cardiac puncture into EDTA and lithium heparin tubes.
-
Analysis: Evaluation of hematological and biochemical parameters.
Protocol 2: Investigation of Intestinal Microbiota Alterations [3]
-
Animals: Conventional Sprague-Dawley rats.
-
Treatment Groups:
-
40 mg/kg/day of Clindamycin for 5 days.
-
0.04 mg/kg/day of Clindamycin for 5 days.
-
-
Analysis: Monitoring of microflora-associated characteristics (MACs) such as fecal shape, color, consistency, proteolytic activity, and metabolism of cholesterol and bilirubin.
Visualizations
References
- 1. Clindamycin – Rat Guide [ratguide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clindamycin-induced alterations in intestinal microflora-associated characteristics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Flora Imbalance Induced by Antibiotic Use in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of clindamycin on intestinal water and glucose transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojshostng.com [ojshostng.com]
- 9. Clindamycin Hydrochloride (Clindadrops, Antirobe, Cleosin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Validation & Comparative
A Comparative Analysis of Clindamycin Hydrochloride and Erythromycin Efficacy Against Skin Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of clindamycin (B1669177) hydrochloride and erythromycin (B1671065) against common skin flora, supported by experimental data. The following sections detail their mechanisms of action, comparative in vitro activity, and the prevalence of resistance, offering valuable insights for research and development in dermatology and antimicrobial therapy.
Executive Summary
Clindamycin, a lincosamide antibiotic, and erythromycin, a macrolide, both function by inhibiting bacterial protein synthesis. Historically, both have been mainstays in the treatment of skin and soft tissue infections, particularly those associated with Staphylococcus aureus, Staphylococcus epidermidis, and Cutibacterium acnes (formerly Propionibacterium acnes). While both antibiotics can be effective, the emergence of resistance, particularly to erythromycin, has shifted prescribing patterns and highlighted the superior activity of clindamycin against certain resistant strains. This guide synthesizes in vitro susceptibility data and explores the molecular mechanisms underpinning their efficacy and bacterial resistance.
Mechanism of Action
Both clindamycin and erythromycin exert their bacteriostatic effects by targeting the bacterial ribosome, specifically the 50S subunit, to inhibit protein synthesis. They bind to the 23S rRNA component of the 50S subunit, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][2][3][4] Although their binding sites are in close proximity, subtle differences in their interaction with the ribosome account for variations in their activity and resistance profiles.
Comparative In Vitro Efficacy
The in vitro efficacy of clindamycin and erythromycin is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data for key skin flora.
Table 1: MIC Data for Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Breakpoint (µg/mL) |
| Clindamycin | ≤0.12 - 0.25 | 0.12 - >32 | ≥4 |
| Erythromycin | 0.25 - >128 | >1 - >128 | ≥8 |
Data compiled from multiple sources. MIC values can vary based on strain and testing methodology.[5]
Table 2: MIC Data for Staphylococcus epidermidis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Breakpoint (µg/mL) |
| Clindamycin | ≤0.25 | >32 | ≥4 |
| Erythromycin | >128 | >128 | ≥8 |
Data compiled from multiple sources. High resistance rates are common in S. epidermidis.[5][6]
Table 3: MIC Data for Cutibacterium acnes
| Antibiotic | MIC Range (µg/mL) | Resistance Breakpoint (µg/mL) |
| Clindamycin | 0.016 - 256 | >2 |
| Erythromycin | 0.016 - 256 | ≥0.5 |
Data compiled from multiple sources.[7][8]
Bacterial Resistance
Resistance to both clindamycin and erythromycin is a significant clinical concern. The primary mechanisms of resistance are target site modification and active efflux.
1. Target Site Modification (MLSB Resistance): This is the most common mechanism and often confers cross-resistance to macrolides (like erythromycin), lincosamides (like clindamycin), and streptogramins B, hence the designation MLSB.[9][10] This resistance is mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA.[11] This modification reduces the binding affinity of all three antibiotic classes. MLSB resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a macrolide like erythromycin).[11][12]
2. Active Efflux: This mechanism is primarily associated with resistance to macrolides and is mediated by msr (macrolide-streptogramin resistance) genes.[11][12] These genes code for an ATP-dependent pump that actively transports the antibiotic out of the bacterial cell. Strains with only the msrA gene are resistant to erythromycin but remain susceptible to clindamycin.
Table 4: Prevalence of Resistance Phenotypes in Staphylococci
| Organism | Erythromycin Resistance Rate | Inducible Clindamycin Resistance (iMLSB) in Erythromycin-Resistant Isolates | Constitutive Clindamycin Resistance (cMLSB) |
| S. aureus | 26% - 86.3% | 15.5% - 35% | 13.07% - 61.2% |
| S. epidermidis | ~85% | High, up to 94% in some studies | High |
| C. acnes | ~25% - 49.2% | Data less common, but cross-resistance is observed | ~16.7% - 28.6% |
Resistance rates vary significantly by geographical location and patient population.[13][14][15][16][17][18]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro efficacy of clindamycin and erythromycin is determined using standardized antimicrobial susceptibility testing methods.
1. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19][20]
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Prepare serial twofold dilutions of clindamycin hydrochloride and erythromycin in cation-adjusted Mueller-Hinton broth.
-
Dispense the antibiotic dilutions into microtiter plate wells.
-
Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[21]
3. Disk Diffusion Test (Kirby-Bauer) and D-Test for Inducible Resistance:
-
Using a sterile cotton swab, inoculate the standardized bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[20][21]
-
Aseptically place paper disks impregnated with a standard concentration of clindamycin (e.g., 2 µg) and erythromycin (e.g., 15 µg) onto the agar surface. For the D-test, place the disks 15-20 mm apart (edge to edge).[12]
-
Incubate the plate at 35°C for 16-18 hours.
-
Measure the diameter of the zones of inhibition around each disk.
-
A blunting of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape, indicates inducible MLSB resistance.[17]
Conclusion
Both clindamycin hydrochloride and erythromycin are effective against susceptible strains of common skin flora by inhibiting protein synthesis. However, the high and increasing rates of erythromycin resistance, often linked to MLSB resistance, can limit its clinical utility. Clindamycin frequently retains activity against erythromycin-resistant, clindamycin-susceptible staphylococcal isolates that do not exhibit inducible resistance. The D-test is a critical and simple method to identify inducible clindamycin resistance in erythromycin-resistant isolates, guiding appropriate therapeutic choices. For drug development professionals, understanding these resistance mechanisms is crucial for designing novel antimicrobials that can overcome these challenges.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility, Biotypes and Phylotypes of Clinical Cutibacterium (Formerly Propionibacterium) acnes Strains Isolated from Acne Patients: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jbums.org [jbums.org]
- 15. researchgate.net [researchgate.net]
- 16. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 17. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevalence of Inducible Clindamycin Resistance in Staphylococcal Isolates at a Korean Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
- 21. apec.org [apec.org]
A Comparative Analysis of Clindamycin and Lincomycin: Unveiling Their Antibacterial Efficacy
For Immediate Release
[City, State] – [Date] – In the landscape of antimicrobial agents, lincosamide antibiotics remain a critical tool in combating bacterial infections. This guide provides a detailed comparative analysis of two prominent members of this class: Clindamycin (B1669177) and its parent compound, Lincomycin. Aimed at researchers, scientists, and drug development professionals, this publication offers a comprehensive overview of their antibacterial activity, supported by experimental data, detailed methodologies, and a visualization of their mechanism of action.
Clindamycin, a semi-synthetic derivative of Lincomycin, has largely supplanted its predecessor in clinical use due to its enhanced antibacterial activity and improved oral absorption.[1] While both antibiotics function by inhibiting bacterial protein synthesis, subtle but significant differences in their efficacy against various bacterial strains have been documented.[2][3] This guide delves into these differences, presenting quantitative data to inform research and development efforts in the field of infectious diseases.
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of Clindamycin and Lincomycin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the comparative MIC values for both compounds against several clinically relevant bacterial species.
| Bacterial Species | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus | Clindamycin | 0.125 | >256 | 0.06 - >256 |
| Lincomycin | 2 | >256 | 0.5 - >256 | |
| Streptococcus pyogenes | Clindamycin | 0.06 | - | - |
| Lincomycin | 0.12 | - | - | |
| Streptococcus agalactiae | Clindamycin | 0.03 | - | - |
| Lincomycin | 0.12 | - | - |
Data sourced from a comparative study on Staphylococcus aureus isolates and a study on Streptococcus species.[2][4]
The data clearly indicates that Clindamycin generally exhibits greater potency against Staphylococcus aureus, with an MIC₅₀ that is 16-fold lower than that of Lincomycin.[4] Similarly, for Streptococcus pyogenes and Streptococcus agalactiae, Clindamycin demonstrates a lower MIC₅₀, suggesting superior in vitro activity.[2]
Mechanism of Action: Inhibition of Protein Synthesis
Both Clindamycin and Lincomycin exert their bacteriostatic or bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][5] They specifically bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding action obstructs the elongation of the polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth and replication.[6][7]
Mechanism of Lincosamide Antibiotics
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)
The agar (B569324) dilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[8][9][10]
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of Clindamycin and Lincomycin are prepared at a known concentration in a suitable solvent.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different, twofold serial dilution of the antibiotic.[4] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension using a multipoint replicator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.
Agar Dilution MIC Assay Workflow
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[11][12][13][14]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of Clindamycin or Lincomycin are placed on the agar surface using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement of Zones of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.[14]
Conclusion
The experimental data presented in this guide reaffirms the generally superior in vitro antibacterial activity of Clindamycin compared to Lincomycin against key Gram-positive cocci. While both antibiotics share a common mechanism of action, the structural modification in Clindamycin leads to enhanced potency. The detailed experimental protocols provided will enable researchers to conduct further comparative studies and explore the full potential of these important antimicrobial agents. This guide serves as a valuable resource for the scientific community, facilitating informed decisions in drug development and antimicrobial research.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old.antibiotic.ru [old.antibiotic.ru]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Lincosamides - Wikipedia [en.wikipedia.org]
- 7. Lincosamides | Concise Medical Knowledge [lecturio.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. microchemlab.com [microchemlab.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
Validating Clindamycin Hydrochloride Efficacy: A Comparative Guide to MIC Determination for MRSA Isolates
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, accurate determination of antibiotic efficacy is paramount. This guide provides a comprehensive comparison of methodologies for validating the Minimum Inhibitory Concentration (MIC) of clindamycin (B1669177) hydrochloride against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to support robust and reliable susceptibility testing.
Comparative Analysis of Clindamycin MIC in MRSA
Clindamycin remains a critical therapeutic option for various MRSA infections. However, its efficacy can be compromised by different resistance mechanisms. Understanding the MIC distribution among MRSA isolates with varying resistance phenotypes is crucial for appropriate clinical use and for the development of new antimicrobial strategies.
The following table summarizes the typical MIC ranges of clindamycin hydrochloride observed in MRSA isolates exhibiting different resistance profiles. This data is a synthesis of findings from multiple studies and serves as a general guide. Actual MIC values can vary depending on the specific MRSA strain and the testing methodology employed.
| Resistance Phenotype | Mechanism of Resistance | Typical Clindamycin MIC Range (µg/mL) | Key Characteristics |
| Susceptible (S) | No resistance mechanism | ≤ 0.5 | The isolate is inhibited by achievable serum concentrations of clindamycin. |
| Inducible Clindamycin Resistance (iMLSB) | Ribosomal methylation by erm genes (e.g., ermA, ermC) | Appears susceptible in vitro (≤ 0.5) but can become resistant in vivo. | Erythromycin induces the expression of erm genes, leading to clindamycin resistance. The D-test is used for phenotypic detection.[1][2][3][4] |
| Constitutive Clindamycin Resistance (cMLSB) | Constitutive expression of erm genes | ≥ 4 | The isolate is consistently resistant to clindamycin due to constant ribosomal modification. |
| Efflux-Mediated Resistance | Efflux pump encoded by the msrA gene | Typically ≤ 0.5, but can be higher in some cases. | This mechanism primarily confers resistance to macrolides, with a lesser effect on clindamycin.[1] |
Experimental Protocols for MIC Determination
Accurate and reproducible MIC determination is essential for validating the efficacy of clindamycin hydrochloride. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing. Below are detailed methodologies for the two most common methods: broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.
1. Preparation of Materials:
-
Clindamycin Hydrochloride Stock Solution: Prepare a stock solution of known concentration in a suitable solvent and sterilize by filtration.
-
Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted MHB according to the manufacturer's instructions.
-
MRSA Isolate: Subculture the MRSA isolate on a non-selective agar plate to obtain a pure culture.
-
96-Well Microtiter Plates: Use sterile, U- or flat-bottom plates.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the MRSA isolate from the agar plate.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Clindamycin:
-
Perform two-fold serial dilutions of the clindamycin hydrochloride stock solution in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared MRSA suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of clindamycin hydrochloride that completely inhibits visible growth.
Agar Dilution Method
This method involves incorporating the antibiotic into the agar medium and is considered a reference method.
1. Preparation of Materials:
-
Clindamycin Hydrochloride Stock Solution: Prepare as described for the broth microdilution method.
-
Mueller-Hinton Agar (MHA): Prepare and sterilize MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
MRSA Isolate: Prepare a pure culture as described above.
-
Petri Dishes: Use sterile, standard-sized petri dishes.
2. Preparation of Antibiotic-Containing Plates:
-
Add appropriate volumes of the clindamycin hydrochloride stock solution to molten MHA to create a series of plates with two-fold decreasing concentrations of the antibiotic.
-
Pour the agar into petri dishes and allow them to solidify.
-
Include a growth control plate (MHA without antibiotic).
3. Inoculum Preparation:
-
Prepare and standardize the MRSA inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation:
-
Spot-inoculate a fixed volume (e.g., 1-10 µL) of the prepared MRSA suspension onto the surface of each agar plate, including the growth control.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of clindamycin hydrochloride that inhibits the growth of the MRSA isolate.[5]
Visualization of Key Processes
To further elucidate the experimental and molecular aspects of clindamycin susceptibility testing, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Molecular mechanisms of clindamycin resistance in S. aureus.
This guide provides a foundational framework for the validation of clindamycin hydrochloride's MIC against MRSA. Adherence to standardized protocols and a thorough understanding of the underlying resistance mechanisms are essential for generating accurate and actionable data in the fight against antibiotic-resistant pathogens.
References
- 1. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 2. brieflands.com [brieflands.com]
- 3. Inducible clindamycin resistance and erm genes in Staphylococcus aureus in school children in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. Agar Dilution Method for Detection of Inducible Clindamycin Resistance in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Clindamycin and Vancomycin against enterococci
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against opportunistic pathogens, enterococci present a formidable challenge due to their intrinsic and acquired resistance to a wide array of antimicrobial agents. This guide provides a comprehensive in vitro comparison of two commonly considered antibiotics, Clindamycin (B1669177) and Vancomycin (B549263), against clinically relevant enterococcal species. The data and protocols presented herein are intended to inform researchers, scientists, and drug development professionals in their pursuit of effective anti-enterococcal therapies.
Executive Summary
This guide synthesizes in vitro susceptibility data for Clindamycin and Vancomycin against Enterococcus faecalis and Enterococcus faecium. Enterococci, particularly E. faecalis, exhibit a high degree of intrinsic resistance to Clindamycin.[1][2] Vancomycin, a glycopeptide antibiotic, has historically been a cornerstone of treatment for serious Gram-positive infections, including those caused by enterococci. However, the emergence of vancomycin-resistant enterococci (VRE) has significantly complicated therapeutic strategies. This comparison delves into the quantitative measures of their in vitro activity, the methodologies for assessing this activity, and the underlying mechanisms of action and resistance.
Quantitative Susceptibility Analysis
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating the overall activity of an antibiotic against a population of bacteria.
Table 1: Comparative in vitro Activity of Clindamycin and Vancomycin against Enterococcus species
| Antibiotic | Enterococcus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Susceptibility |
| Clindamycin | E. faecalis | 16 to >256[1][2] | >32 | >32 | Intrinsically Resistant |
| E. faecium (ermB-negative) | 0.06 to >256[1][2] | Variable | Variable | Susceptibility is variable | |
| Vancomycin | E. faecalis (susceptible) | ≤0.5 to 4[3] | 1 | 2 | Generally Susceptible |
| E. faecium (susceptible) | ≤0.5 to 4[3] | 1 | 2 | Generally Susceptible | |
| VRE (vanA) | 64 to >256[4] | >256 | >256 | Resistant | |
| VRE (vanB) | 64 to 128[4] | 128 | 128 | Resistant | |
| VRE (vanC) | 2 to 32[5] | 8 | 16 | Intermediate to Resistant |
Note: Data is compiled from multiple sources and should be interpreted with caution. MIC values can vary based on the specific isolates tested and the methodology used.
Mechanisms of Action and Resistance
The utility of these antibiotics is dictated by their molecular interactions with the bacterial cell and the presence of resistance mechanisms.
Vancomycin: Targeting Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.
Resistance to Vancomycin in enterococci is primarily mediated by the acquisition of gene clusters (e.g., vanA, vanB, vanC) that alter the drug's target. These genes lead to the production of modified peptidoglycan precursors with a D-Ala-D-Lactate or D-Ala-D-Serine terminus, which have a significantly lower binding affinity for vancomycin.
Clindamycin: Inhibiting Protein Synthesis
Clindamycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain.
Intrinsic Resistance to Clindamycin in Enterococcus faecalis is conferred by the chromosomally encoded Lsa (lincosamide and streptogramin A resistance) protein, which is an ABC transporter presumed to function as a drug efflux pump.[1] In E. faecium, resistance is more variable and can be mediated by acquired genes, such as erm(B), which encodes a ribosomal methyltransferase that alters the drug-binding site on the ribosome.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these methodologies.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Clindamycin and Vancomycin in a suitable solvent at a concentration of at least 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the subsequent well, discarding the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C in ambient air for 16-20 hours. For Vancomycin testing against enterococci, a full 24-hour incubation is recommended to ensure the detection of resistance.
-
Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method (CLSI M07)
The agar dilution method is considered a reference method for MIC determination.
Principle: A series of agar plates, each containing a different concentration of the antibiotic, is prepared. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that prevents the growth of the bacteria.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton agar and cool to 45-50°C in a water bath.
-
For each desired final concentration, add the appropriate volume of the antibiotic stock solution to a specific volume of molten agar. For example, to prepare an agar plate with a final concentration of 1 µg/mL, add 1 part of a 10 µg/mL antibiotic solution to 9 parts of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation: Prepare the bacterial inoculum to a turbidity of a 0.5 McFarland standard as described for the broth microdilution method. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot the standardized bacterial suspension onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 35°C in ambient air for 16-20 hours. As with broth microdilution, a 24-hour incubation is recommended for Vancomycin.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Vancomycin action and resistance in enterococci.
Caption: Mechanism of Clindamycin action and intrinsic resistance.
Conclusion
The in vitro data clearly demonstrate the general lack of efficacy of Clindamycin against Enterococcus faecalis due to intrinsic resistance. While some E. faecium isolates may appear susceptible, the overall activity is variable. Vancomycin remains a potent agent against susceptible enterococcal strains; however, the prevalence of VRE necessitates careful susceptibility testing to guide appropriate therapy. The standardized protocols outlined in this guide, based on CLSI standards, are essential for generating reliable in vitro data to inform both clinical practice and the development of novel anti-enterococcal agents. Researchers and drug development professionals should prioritize the generation of comprehensive, comparative datasets to better understand the evolving landscape of enterococcal resistance.
References
- 1. An Enterococcus faecalis ABC Homologue (Lsa) Is Required for the Resistance of This Species to Clindamycin and Quinupristin-Dalfopristin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enterococcus faecalis ABC homologue (Lsa) is required for the resistance of this species to clindamycin and quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Clindamycin Hydrochloride and Penicillin Efficacy in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of clindamycin (B1669177) hydrochloride versus penicillin and its class of beta-lactam antibiotics in preclinical sepsis models. The following sections detail the experimental protocols, present quantitative data from relevant studies, and illustrate the mechanisms of action and experimental workflows.
Executive Summary
Mechanism of Action
The fundamental difference in the mechanisms of action between clindamycin and penicillin underpins their varying effects in a sepsis model.
Clindamycin: As a lincosamide antibiotic, clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This action is primarily bacteriostatic, halting bacterial growth and replication.[1] Crucially, this inhibition also extends to the production of bacterial toxins and virulence factors, which are key drivers of the septic response.
Penicillin: A member of the beta-lactam class of antibiotics, penicillin acts by inhibiting the transpeptidase enzyme (also known as penicillin-binding protein or PBP).[3][4] This enzyme is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[3][4] By disrupting cell wall synthesis, penicillin leads to cell lysis and is therefore bactericidal.[5]
Experimental Data: Clindamycin vs. Beta-Lactam Antibiotic in a Murine Sepsis Model
The following data is from a study comparing the efficacy of clindamycin (a protein synthesis inhibitor) with ceftriaxone (B1232239) (a cell wall active beta-lactam antibiotic, similar to penicillin) in a lethal murine model of Staphylococcus aureus sepsis.[6]
| Parameter | Clindamycin (CLI) | Ceftriaxone (CRO) | p-value | Reference |
| Survival Rate | 58% (29/50) | 32% (16/50) | p = 0.015 | [6] |
| Median Time to Death | Longer | Shorter | p = 0.002 | [6] |
| Motor Performance (8h post-treatment) | Less deteriorated | More deteriorated | p = 0.009 | [6] |
| Serum Tumor Necrosis Factor-alpha (TNF-α) | Lower levels | Higher levels | p = 0.027 | [6] |
| Peritoneal Fluid TNF-α | Lower levels | Higher levels | p = 0.001 | [6] |
| In vitro Staphylococcal Enterotoxin A Release | Smaller amounts | Larger amounts | Not specified | [6] |
Experimental Protocols
Two common and well-validated murine sepsis models are detailed below. These protocols provide a framework for inducing sepsis to test the efficacy of antimicrobial agents.
Cecal Ligation and Puncture (CLP) Model for Polymicrobial Sepsis
The CLP model is considered a gold standard for inducing sepsis that mimics the clinical course of human peritonitis.[7]
Procedure:
-
Anesthesia: The mouse is anesthetized using an appropriate agent (e.g., isoflurane).[7]
-
Surgical Preparation: The lower abdomen is shaved and disinfected.[8]
-
Incision: A 1 cm midline incision is made through the skin and abdominal wall to expose the peritoneal cavity.[8][9]
-
Cecum Exteriorization: The cecum is carefully located and exteriorized using non-crushing forceps.[8]
-
Ligation: A suture (e.g., 2-0 silk) is used to ligate the cecum at a predetermined distance from the tip (e.g., 1.0 cm). The ligation must be below the ileocecal valve to avoid intestinal obstruction.[8][10] The percentage of cecum ligated determines the severity of sepsis.[9]
-
Puncture: The ligated portion of the cecum is punctured through-and-through one or more times with a specific gauge needle (e.g., 18-gauge, 21-gauge, or 27-gauge).[8][10][11] A small amount of fecal matter may be gently squeezed out to ensure patency.[10][11]
-
Repositioning and Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed with sutures or surgical clips.[7][8]
-
Fluid Resuscitation: Pre-warmed saline is administered subcutaneously to provide fluid resuscitation.[10]
-
Analgesia and Post-operative Care: Analgesics are administered, and the animal is monitored during recovery.[8]
Staphylococcus aureus Injection Model for Gram-Positive Sepsis
This model is used to induce sepsis specifically with a Gram-positive bacterium.[6]
Procedure:
-
Bacterial Culture: Staphylococcus aureus (e.g., ATCC 29213) is cultured to the desired concentration.[6]
-
Inoculation: A specific number of colony-forming units (CFUs) (e.g., 10^7 CFUs) is injected intraperitoneally into the mice.[6]
-
Treatment Initiation: Antibiotic therapy is initiated at a set time point post-injection (e.g., 5 hours).[6]
-
Dosing Regimen: The antibiotic (e.g., clindamycin or a beta-lactam) is administered subcutaneously at regular intervals (e.g., every 8 hours) for a specified duration (e.g., 3 days).[6]
-
Monitoring: Animals are monitored for survival, motor performance, and other relevant physiological parameters. Blood and peritoneal fluid may be collected for cytokine analysis.[6]
Visualizations
Signaling Pathway Diagrams
Caption: Clindamycin inhibits bacterial protein synthesis.
Caption: Penicillin disrupts bacterial cell wall synthesis.
Experimental Workflow Diagram
Caption: Workflow for comparing antibiotics in sepsis models.
References
- 1. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 6. Protein synthesis inhibiting clindamycin improves outcome in a mouse model of Staphylococcus aureus sepsis compared with the cell wall active ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 8. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 10. Cecal ligation and puncture (CLP)-induced sepsis mouse model [bio-protocol.org]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
Navigating the Maze of Resistance: A Comparative Guide to Clindamycin and Macrolide Cross-Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The intertwined resistance mechanisms of clindamycin (B1669177) and macrolides present a significant challenge in clinical practice and antimicrobial drug development. Understanding the nuances of this cross-resistance is paramount for effective treatment strategies and the innovation of novel therapeutics. This guide provides a comprehensive comparison of the performance of these antibiotics against various clinical isolates, supported by experimental data and detailed methodologies, to empower informed decision-making in research and development.
At a Glance: The Mechanisms of Cross-Resistance
Cross-resistance between macrolides (e.g., erythromycin (B1671065), azithromycin, clarithromycin) and lincosamides (clindamycin) is primarily governed by three mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA, a component of the bacterial 50S ribosomal subunit.[1][2] This modification, mediated by erm (erythromycin ribosome methylase) genes, reduces the binding affinity of both macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB phenotype.[1][2] This resistance can be expressed constitutively (cMLSB), where the methylase is always produced, or inducibly (iMLSB), where its production is triggered by the presence of an inducing agent, typically a 14- or 15-membered macrolide.[3][4]
-
Active Efflux: Specific efflux pumps can actively transport macrolides out of the bacterial cell, conferring resistance. The msrA gene encodes an efflux pump that recognizes 14- and 15-membered macrolides and streptogramin B antibiotics (MSB phenotype), but not clindamycin.[3][5] Another efflux system, encoded by the mef (macrolide efflux) gene, confers resistance only to macrolides (M phenotype).[6][7]
-
Drug Inactivation: Less commonly, enzymatic inactivation of the antibiotic can occur. For instance, the linA gene product can inactivate lincomycin (B1675468) and, to a lesser extent, clindamycin.[5]
Comparative Analysis of Resistance Phenotypes and Genotypes
The interplay of these mechanisms results in distinct resistance profiles. The following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges and genetic determinants associated with different phenotypes in key clinical isolates.
Table 1: Phenotypic and Genotypic Characteristics of Macrolide and Clindamycin Resistance in Staphylococcus aureus
| Resistance Phenotype | Genotype | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Key Characteristics |
| Susceptible | Wild-Type | ≤ 0.5 | ≤ 0.25 | Susceptible to both macrolides and clindamycin. |
| M Phenotype | msrA | 16 - 128 | ≤ 0.25 | Resistant to macrolides due to efflux, but susceptible to clindamycin.[3] |
| iMLSB (inducible) | erm(A), erm(C) | > 2 | ≤ 0.25 (without inducer) > 4 (with inducer) | Appears susceptible to clindamycin in vitro, but resistance can be induced by macrolides.[4] |
| cMLSB (constitutive) | erm(A), erm(B), erm(C) | > 2 | > 4 | Resistant to both macrolides and clindamycin due to constant methylase production.[3] |
Table 2: Phenotypic and Genotypic Characteristics of Macrolide and Clindamycin Resistance in Streptococcus pneumoniae
| Resistance Phenotype | Genotype | Clarithromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Key Characteristics |
| Susceptible | Wild-Type | ≤ 0.25 | ≤ 0.25 | Susceptible to both macrolides and clindamycin. |
| M Phenotype | mef(E) | 1 - >64 | ≤ 0.25 | Macrolide-specific efflux pump confers resistance to macrolides but not clindamycin.[6] |
| MLSB (inducible/constitutive) | erm(B) | > 256 | > 256 | High-level resistance to both macrolides and clindamycin due to ribosomal methylation.[6] |
Experimental Protocols
Accurate characterization of cross-resistance is crucial. The following are standard experimental protocols employed in clinical and research settings.
Antimicrobial Susceptibility Testing (AST)
1. Disk Diffusion Test (D-Test for Inducible Resistance):
This method is essential for detecting iMLSB resistance, particularly in staphylococci.[4]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a pure culture.
-
Plating: The inoculum is uniformly swabbed onto a Mueller-Hinton agar (B569324) plate.
-
Disk Placement: A 15-µg erythromycin disk and a 2-µg clindamycin disk are placed 15-26 mm apart (edge to edge).[4]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: A blunting of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape, indicates a positive D-test and inducible clindamycin resistance.[2][4]
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
This quantitative method determines the lowest concentration of an antibiotic that inhibits visible bacterial growth.
-
Plate Preparation: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest antibiotic concentration with no visible growth.
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR):
PCR is a rapid and specific method for identifying the genetic determinants of resistance.
-
DNA Extraction: Genomic DNA is extracted from a pure bacterial culture.
-
Primer Design: Specific primers targeting the resistance genes of interest (ermA, ermB, ermC, msrA, mefE, etc.) are used.
-
PCR Amplification: The target DNA sequence is amplified through cycles of denaturation, annealing, and extension.
-
Detection: The amplified PCR products are visualized by gel electrophoresis. The presence of a band of the expected size confirms the presence of the specific resistance gene.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams provide a visual representation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 5. Prevalence of Resistance Mechanisms against Macrolides and Lincosamides in Methicillin-Resistant Coagulase-Negative Staphylococci in the Czech Republic and Occurrence of an Undefined Mechanism of Resistance to Lincosamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Clindamycin Disks To Detect Macrolide Resistance Mediated by ermB and mefE in Streptococcus pneumoniae Isolates from Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of Clindamycin and Doxycycline in Acne Models
A Head-to-Head Examination for Researchers and Drug Development Professionals
In the landscape of acne vulgaris treatment, both clindamycin (B1669177) and doxycycline (B596269) have long been cornerstone therapies, particularly in cases of moderate to severe inflammatory acne. Their efficacy stems from a dual mechanism of action: suppressing the proliferation of Cutibacterium acnes (C. acnes) and exerting anti-inflammatory effects. This guide provides a detailed comparison of these two antibiotics, summarizing their mechanisms, head-to-head clinical data, and common experimental protocols to inform preclinical and clinical research.
Mechanism of Action: A Tale of Two Pathways
While both drugs target bacterial protein synthesis, they interact with different ribosomal subunits and possess distinct anti-inflammatory properties.
Clindamycin: A lincosamide antibiotic, clindamycin primarily exerts its effect by binding to the 50S subunit of the bacterial ribosome.[1] This action interferes with the peptidyl transferase reaction and inhibits the synthesis of essential proteins, leading to a bacteriostatic effect against C. acnes.[1] Beyond its antimicrobial action, clindamycin also demonstrates anti-inflammatory properties, which contribute to the reduction of inflammatory lesions in acne.[2][3]
Doxycycline: As a member of the tetracycline (B611298) class, doxycycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-RNA complex.[4] This effectively halts bacterial protein synthesis.[4][5] Crucially, doxycycline's therapeutic benefit in acne is also significantly attributed to its potent anti-inflammatory effects, which are observed even at sub-antimicrobial doses.[6] It can suppress inflammatory chemicals and enzymes that lead to the characteristic redness and swelling of acne lesions.[6][7]
Head-to-Head Clinical Efficacy and Safety
Direct comparative studies provide the most valuable insights for drug development. While both oral clindamycin and doxycycline are effective for moderate to severe acne, nuances in their performance and tolerability can guide selection in clinical practice and trial design.
Efficacy Data Summary
One prospective, randomized controlled, single-blind study evaluated the efficacy of low-dose oral clindamycin (50mg) against standard-dose oral doxycycline (100mg) in patients with mild acne vulgaris over a six-week period.[8] Both treatments were administered alongside topical benzoyl peroxide 5% cream.[8] The study concluded that low-dose oral clindamycin was both safe and effective.[8] Another study comparing oral clindamycin to doxycycline for moderate to severe acne suggested that clindamycin is a safer alternative.[9]
| Parameter | Clindamycin (Oral) | Doxycycline (Oral) | Key Findings & Citations |
| Primary Indication | Moderate to severe inflammatory acne.[3] | Moderate to severe inflammatory acne.[5][10] | Both are used for similar severities of inflammatory acne. |
| Lesion Reduction | Significant reduction in inflammatory lesions. | Studies show a 50-70% reduction in inflammatory lesions after 12 weeks.[4] | Doxycycline has well-documented percentage reduction rates. |
| Onset of Action | Improvement may be seen within weeks. | Acne might start improving within 2 weeks, with full benefit taking up to 12 weeks.[7][10] | Doxycycline's timeline to efficacy is well-characterized. |
| Bacterial Resistance | A significant concern, with resistance rates of C. acnes reported to be over 50% in some regions.[11][12] | Resistance is also a concern, though sometimes reported at lower rates than clindamycin.[12] | Resistance is a critical issue for both; combination with benzoyl peroxide is recommended to mitigate this.[11] |
Safety and Tolerability Profile
The side effect profiles of clindamycin and doxycycline are distinct and are a primary differentiating factor in clinical use.
| Adverse Effect | Clindamycin (Oral) | Doxycycline (Oral) | Key Findings & Citations |
| GI Disturbances | High risk of Clostridium difficile-associated diarrhea (CDAD) and pseudomembranous colitis. Nausea, vomiting, abdominal pain.[9] | Nausea, vomiting, diarrhea, and upset stomach are common.[13] Esophageal irritation can occur if not taken with sufficient water.[5] | Clindamycin carries a more severe warning for CDAD, a major limitation for its systemic use in acne. |
| Photosensitivity | Not a common side effect. | A common and significant side effect, leading to exaggerated sunburn.[14][15] | This is a major differentiating factor, limiting doxycycline use in patients with high sun exposure. |
| Other Side Effects | Heartburn, skin rash, itching. | Tooth discoloration in children under 8, headaches, dizziness.[13][14] | Doxycycline is contraindicated in pregnancy and young children.[14] |
Typical Experimental Protocol: A Comparative Clinical Trial
To evaluate the relative efficacy and safety of these two agents, a robust clinical trial design is essential. Below is a workflow for a typical head-to-head study.
Detailed Methodology:
-
Study Design: A prospective, randomized, double-blind, parallel-group study is the gold standard.[8]
-
Participant Population: Subjects aged 12-40 with moderate to severe facial acne vulgaris, defined by a specific range of inflammatory (e.g., 20-50 papules/pustules) and non-inflammatory (e.g., 20-100 comedones) lesion counts, and an Investigator's Global Assessment (IGA) score of 3 ("moderate") or 4 ("severe").
-
Treatment Regimens:
-
Efficacy Assessments:
-
Primary Endpoint: Mean percentage change in inflammatory lesion count from baseline to week 12.
-
Secondary Endpoints: Mean percentage change in non-inflammatory and total lesion counts; proportion of subjects with an IGA score of 0 ("clear") or 1 ("almost clear") at week 12.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), with specific inquiry for gastrointestinal symptoms and photosensitivity reactions. Laboratory safety panels (hematology, chemistry) at baseline and end of study.
Conclusion for the Researcher
Both clindamycin and doxycycline are effective antibiotics for inflammatory acne, acting through both antimicrobial and anti-inflammatory pathways.[2][3] Doxycycline's efficacy is well-supported by extensive clinical data, but its use is often limited by photosensitivity.[4][16] Oral clindamycin shows comparable efficacy but carries a significant risk of C. difficile-associated diarrhea, which has largely relegated it to topical use in many clinical guidelines.[11][17] For researchers designing new acne models or therapies, understanding these distinct benefit-risk profiles is crucial for selecting appropriate comparators and developing novel agents that can match the efficacy while improving upon the safety and tolerability of these established treatments.
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clindamycin For Acne: Everything You Need To Know | Click2Pharmacy [click2pharmacy.co.uk]
- 3. droracle.ai [droracle.ai]
- 4. cityskinclinic.com [cityskinclinic.com]
- 5. drugs.com [drugs.com]
- 6. Honeydew [honeydewcare.com]
- 7. Doxycycline for Acne: How Long Do Side Effects Last? - GoodRx [goodrx.com]
- 8. ijbcp.com [ijbcp.com]
- 9. jcdronline.org [jcdronline.org]
- 10. Doxycycline for Acne: How Quickly Does It Start Working? [verywellhealth.com]
- 11. droracle.ai [droracle.ai]
- 12. jcadonline.com [jcadonline.com]
- 13. drugs.com [drugs.com]
- 14. droracle.ai [droracle.ai]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Website Unavailable (503) [aafp.org]
- 17. Doxycycline vs. clindamycin [medicinenet.com]
A Comparative Proteomic Analysis of Bacterial Responses to Clindamycin and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic responses of bacteria to two commonly prescribed antibiotics: clindamycin (B1669177) and azithromycin (B1666446). Both antibiotics are inhibitors of protein synthesis, targeting the 50S ribosomal subunit, yet their specific interactions and downstream effects on the bacterial proteome can differ.[1][2][3] This analysis is based on a synthesis of available experimental data from multiple studies.
Introduction to Clindamycin and Azithromycin
Clindamycin , a lincosamide antibiotic, is effective against a range of Gram-positive and anaerobic bacteria.[1] It functions by binding to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis and thereby halting the production of essential proteins.[1] This mechanism makes it particularly effective in treating infections caused by bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1]
Azithromycin , a macrolide antibiotic, also targets the 50S ribosomal subunit to inhibit protein synthesis.[2][3] Its binding site is in the nascent peptide exit tunnel, which blocks the elongation of the polypeptide chain.[2] Azithromycin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Quantitative Proteomic Data
The following tables summarize the quantitative proteomic data from studies on bacteria treated with sub-inhibitory concentrations of clindamycin and azithromycin. The data is primarily focused on Staphylococcus aureus and Pseudomonas aeruginosa, as representative Gram-positive and Gram-negative pathogens, respectively.
Table 1: Differentially Expressed Proteins in Staphylococcus aureus Treated with Clindamycin
| Protein | Gene | Function | Fold Change | Reference |
| Upregulated | ||||
| Coagulase | coa | Virulence factor, promotes fibrin (B1330869) clotting | Stimulated | [4] |
| Fibronectin binding protein B | fnbB | Adhesion to host cells | Stimulated | [4] |
| Downregulated | ||||
| Protein A | spa | Virulence factor, binds IgG | Inhibited | [4] |
| Alpha-hemolysin | hla | Toxin, lyses red blood cells | Inhibited | [4] |
| Serine protease | sspA | Proteolysis, virulence | Inhibited | [4] |
Table 2: Differentially Expressed Proteins in Pseudomonas aeruginosa Treated with Azithromycin
| Protein | Gene | Function | Fold Change | Reference |
| Upregulated | ||||
| Chaperone protein DnaK | dnaK | Stress response, protein folding | Upregulated | [5] |
| S-adenosylmethionine synthetase | metK | Methionine metabolism | Upregulated | [5] |
| Downregulated | ||||
| Heme acquisition protein HasA | hasA | Iron acquisition | Downregulated | [5] |
| Lysyl endopeptidase | prpL | Proteolysis | Downregulated | [5] |
Experimental Protocols
The following provides a generalized experimental protocol for the comparative proteomic analysis of bacteria treated with antibiotics, based on methodologies reported in the cited literature.[6][7]
Bacterial Culture and Antibiotic Treatment
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in appropriate growth media (e.g., Tryptic Soy Broth, Luria-Bertani Broth) to mid-logarithmic phase.
-
The bacterial cultures are then treated with sub-inhibitory concentrations of either clindamycin or azithromycin. A control group with no antibiotic treatment is also maintained.
-
Cultures are incubated for a defined period to allow for changes in protein expression.
Protein Extraction and Preparation
-
Bacterial cells are harvested by centrifugation.
-
The cell pellets are washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.
-
Cells are lysed using physical (e.g., sonication, bead beating) or chemical (e.g., lysis buffer with detergents) methods to release cellular proteins.
-
The protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
Mass Spectrometry-Based Proteomic Analysis
-
Protein Digestion: Proteins are typically digested into smaller peptides using a protease, most commonly trypsin.
-
Peptide Labeling (for quantitative proteomics): For relative quantification, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT, iTRAQ) or analyzed using label-free quantification methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting mass spectra are searched against a protein database for the specific bacterial species to identify the proteins. The relative abundance of proteins between the different treatment groups is then quantified.
Signaling Pathways and Mechanisms of Action
Both clindamycin and azithromycin primarily exert their effects by inhibiting protein synthesis. However, the downstream consequences on bacterial signaling and physiology can be complex.
Mechanism of Action: Protein Synthesis Inhibition
Caption: Mechanisms of action for Clindamycin and Azithromycin on the 50S ribosomal subunit.
Experimental Workflow for Comparative Proteomics
Caption: A generalized workflow for comparative proteomic analysis of antibiotic-treated bacteria.
Comparative Analysis and Discussion
While both clindamycin and azithromycin inhibit protein synthesis, the available proteomic data suggests they can elicit distinct responses in bacteria.
-
Virulence Factor Expression: Studies on S. aureus indicate that sub-inhibitory concentrations of clindamycin can paradoxically stimulate the production of certain virulence factors like coagulase and fibronectin binding protein B, while inhibiting others such as protein A and alpha-hemolysin.[4] This differential effect on virulence gene expression is a critical consideration in clinical settings. The proteomic data for azithromycin in P. aeruginosa shows a downregulation of the heme acquisition protein HasA, which is crucial for iron uptake and virulence.[5]
-
Stress Response: Azithromycin treatment in P. aeruginosa leads to the upregulation of the chaperone protein DnaK, a key component of the bacterial stress response.[5] This suggests that the bacterium activates protective mechanisms to cope with the antibiotic-induced stress.
-
Metabolic Pathways: The upregulation of S-adenosylmethionine synthetase in azithromycin-treated P. aeruginosa points to alterations in metabolic pathways, specifically methionine metabolism.[5]
It is important to note that a direct comparative proteomic study of clindamycin and azithromycin on the same bacterial strain under identical conditions is needed for a more definitive comparison. The observed differences in the proteomic profiles could be influenced by the different bacterial species and experimental conditions used in the respective studies.
Conclusion
This guide provides a comparative overview of the proteomic effects of clindamycin and azithromycin on bacteria. While both antibiotics target the 50S ribosomal subunit, their impact on the bacterial proteome appears to be distinct, affecting virulence factor expression, stress responses, and metabolic pathways differently. Further head-to-head comparative proteomic studies are warranted to fully elucidate the nuances of their mechanisms of action and to better inform their clinical application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Subinhibitory clindamycin differentially inhibits transcription of exoprotein genes in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin Attenuates Pseudomonas-Induced Lung Inflammation by Targeting Bacterial Proteins Secreted in the Cultured Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free quantitative proteomics analysis of antibiotic response in Staphylococcus aureus to oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Proteome profiling of evolved methicillin-resistant Staphylococcus aureus strains with distinct daptomycin tolerance and resistance phenotypes [frontiersin.org]
The Synergistic Dance of Clindamycin and Rifampicin: A Comparative Guide for Researchers
An in-depth analysis of the combined antimicrobial effects of Clindamycin (B1669177) and Rifampicin (B610482), detailing their synergistic potential, pharmacokinetic complexities, and clinical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
The combination of clindamycin and rifampicin has been a subject of clinical interest for decades, particularly for challenging infections caused by staphylococci and in the management of chronic inflammatory conditions like hidradenitis suppurativa. While clinical observations have pointed towards a beneficial partnership, the in vitro evidence for synergy is nuanced, and a significant pharmacokinetic interaction complicates their co-administration. This guide dissects the available evidence to provide a clear comparison of the performance of this combination therapy.
In Vitro Synergistic Effects: A Mixed Landscape
The direct synergistic action of clindamycin and rifampicin at the bacterial level has been investigated primarily through checkerboard and time-kill assays. The results, however, do not present a uniform picture of synergy.
Checkerboard Assay Findings: This method, which determines the Fractional Inhibitory Concentration (FIC) index, has yielded varied results. For instance, a study on 15 strains of pathogenic coagulase-negative staphylococci found no synergy between the two drugs[1]. An FIC index of ≤ 0.5 is typically considered synergistic.
Time-Kill Curve Analysis: Time-kill assays, which measure the rate of bacterial killing over time, have provided more positive, albeit inconsistent, evidence of synergy. In one study, the combination was synergistic in 5 out of 15 Staphylococcus aureus isolates tested[2]. Another study on coagulase-negative staphylococci demonstrated synergy in 6 out of 12 strains using this method[1]. In clindamycin-susceptible strains of S. aureus, clindamycin has been shown to prevent the regrowth of bacteria in the presence of rifampicin[3]. For clindamycin-resistant strains, the interaction was mostly indifferent[3].
A crucial benefit of the combination, observed consistently, is the ability of clindamycin to prevent the emergence of rifampicin-resistant mutants[1]. This is a significant advantage, as resistance to rifampicin can develop rapidly when it is used as a monotherapy.
Table 1: Summary of In Vitro Synergy Studies
| Bacterial Species | Assay Method | Number of Strains | Synergy Observed | Indifference Observed | Antagonism Observed | Key Findings | Reference |
| Staphylococcus aureus | Time-Kill | 15 | 5 | 10 | 0 | Enhanced killing in all isolates | [2] |
| Staphylococcus aureus (clindamycin-susceptible) | Time-Kill | 21 | Few | Majority | Few | Clindamycin prevented regrowth in the presence of rifampicin | [3] |
| Staphylococcus aureus (clindamycin-resistant) | Time-Kill | 19 | Few | Majority | Few | Mostly indifferent effect | [3] |
| Coagulase-negative staphylococci | Checkerboard | 15 | 0 | 15 | 0 | No synergy observed | [1] |
| Coagulase-negative staphylococci | Time-Kill | 12 | 6 | 6 | 0 | Synergy observed in half of the strains | [1] |
The Critical Pharmacokinetic Interaction: Rifampicin's Impact on Clindamycin
The most significant challenge in the combined use of oral clindamycin and rifampicin is a well-documented drug-drug interaction. Rifampicin is a potent inducer of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines[4][5]. Clindamycin is a substrate of CYP3A4, meaning it is metabolized by this enzyme[4][5].
When co-administered, rifampicin significantly accelerates the metabolism of clindamycin, leading to a drastic reduction in its plasma concentrations and bioavailability when given orally[6]. One pharmacokinetic modeling study revealed that rifampicin increased clindamycin clearance threefold and decreased its oral bioavailability by five- to fifteen-fold[6]. Another study reported a 16-fold increase in clindamycin clearance and a 15-fold reduction in the AUC/MIC ratio[5]. This interaction can result in subtherapeutic levels of clindamycin, potentially leading to treatment failure[5][6].
This pharmacokinetic antagonism is less pronounced when clindamycin is administered intravenously, as this route bypasses the first-pass metabolism in the gut and liver where CYP3A4 is highly active[6][7].
Table 2: Pharmacokinetic Interaction of Oral Clindamycin and Rifampicin
| Pharmacokinetic Parameter | Change with Rifampicin Co-administration | Implication | Reference |
| Clindamycin Clearance | Increased 3-fold to 16-fold | Faster elimination of clindamycin | [5][6] |
| Oral Clindamycin Bioavailability | Decreased 5- to 15-fold | Reduced amount of active drug reaching circulation | [6] |
| Clindamycin Plasma Concentration | Significantly reduced | Risk of subtherapeutic levels and treatment failure | [5][8] |
| AUC/MIC Ratio | Reduced 15-fold | Decreased overall drug exposure relative to bacterial susceptibility | [5] |
Clinical Efficacy: Balancing In Vitro and Pharmacokinetic Realities
Despite the pharmacokinetic challenges, the combination of clindamycin and rifampicin has demonstrated clinical success in specific scenarios, most notably in the treatment of hidradenitis suppurativa (HS) and certain staphylococcal infections.
Hidradenitis Suppurativa: Several retrospective and prospective studies have reported positive outcomes with a 10- to 12-week course of oral clindamycin and rifampicin for HS[2][3][9][10][11]. Clinical improvement rates ranging from 71.4% to 85.7% have been observed[10]. However, relapse after discontinuation of therapy is common[3][10]. The anti-inflammatory properties of both antibiotics are thought to contribute to their efficacy in this chronic inflammatory skin condition.
Staphylococcal Infections: In the context of staphylococcal bone and joint infections, the combination has been used with the rationale of leveraging rifampicin's excellent tissue and biofilm penetration while using clindamycin to prevent resistance. However, the pharmacokinetic interaction is a major concern, and intravenous administration of clindamycin is often preferred to ensure adequate drug levels[6][7].
Experimental Protocols
Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro interaction between clindamycin and rifampicin against a specific bacterial isolate.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of clindamycin and rifampicin are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations above and below the Minimum Inhibitory Concentration (MIC) of each drug for the test organism.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of clindamycin are added to the rows, and serial dilutions of rifampicin are added to the columns. This creates a matrix of wells with various combinations of the two antibiotics. Control wells containing only clindamycin, only rifampicin, and no antibiotics are also included.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Clindamycin + FIC of Rifampicin Where:
-
FIC of Clindamycin = (MIC of Clindamycin in combination) / (MIC of Clindamycin alone)
-
FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference (or Additive): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Assay
Objective: To assess the rate of bacterial killing by clindamycin and rifampicin, alone and in combination, over time.
Methodology:
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL) in a suitable broth medium.
-
Antibiotic Exposure: The bacterial suspension is aliquoted into separate flasks containing:
-
No antibiotic (growth control)
-
Clindamycin alone at a specific concentration (e.g., 1x or 2x MIC)
-
Rifampicin alone at a specific concentration (e.g., 1x or 2x MIC)
-
A combination of clindamycin and rifampicin at the same concentrations.
-
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), samples are withdrawn from each flask.
-
Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted to determine the viable bacterial concentration at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing the Interactions
Caption: Pharmacokinetic interaction of oral Clindamycin and Rifampicin.
Caption: Workflow for assessing synergy using the checkerboard method.
Caption: Clindamycin prevents the emergence of Rifampicin resistance.
Conclusion
The synergistic relationship between clindamycin and rifampicin is complex. While in vitro studies provide some evidence for synergy, particularly in preventing the emergence of rifampicin resistance, the clinical application of an oral combination is significantly hampered by a potent pharmacokinetic interaction that reduces clindamycin to potentially subtherapeutic levels. For researchers and drug development professionals, this highlights the critical need to consider pharmacokinetic and pharmacodynamic profiles in tandem when evaluating antibiotic combinations. Future research should focus on strategies to mitigate this interaction, such as the development of novel formulations or the exploration of alternative dosing regimens, to fully harness the potential therapeutic benefits of this long-standing antibiotic pairing. Intravenous administration of clindamycin with oral rifampicin remains a viable option in specific clinical settings where the benefits are deemed to outweigh the risks and logistical challenges.
References
- 1. In vitro interaction between rifampin and clindamycin against pathogenic coagulase-negative staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy with Clindamycin and Rifampicin for Hidradenitis Suppurativa: A Series of 116 Consecutive Patients | Semantic Scholar [semanticscholar.org]
- 3. Oral clindamycin and rifampicin combination therapy for hidradenitis suppurativa: a prospective study and 1-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic interaction between rifampicin and clindamycin in staphylococcal osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Influence of the clindamycin administration route on the magnitude of clindamycin-rifampicin interaction: a prospective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Clindamycin and rifampicin combination therapy for hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Clazamycin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Clazamycin A hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling and disposing of chemically related substances, particularly those containing a reactive aziridine (B145994) ring, a key structural feature of Clazamycin A. Adherence to these protocols is vital for ensuring laboratory safety and environmental protection.
Immediate Safety Precautions
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
Quantitative Safety Data (for Structurally Related Compounds)
As specific data for this compound is unavailable, the following table summarizes general safety information for aziridine-containing compounds. This information should be used as a precautionary reference.
| Parameter | Value | Reference Compound(s) |
| Exposure Limits | No established limits. Handle as a highly toxic substance. | General guidance for reactive aziridines |
| Flammability | Not generally flammable. | Aziridine |
| Reactivity | Reactive with acids, oxidizing agents. May polymerize.[3] | Aziridine, Polyfunctional Aziridine |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[2]
-
Waste Collection :
-
Collect all this compound waste, including contaminated materials, in a dedicated, properly labeled, and sealed container.[2]
-
Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., Toxic).[1]
-
-
Interim Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and oxidizing agents.[1]
-
-
Professional Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Provide them with an accurate description and quantity of the waste. The primary method for the ultimate disposal of reactive compounds like those containing an aziridine ring is typically high-temperature incineration.[1]
-
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Emergency Spill Response:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.[1]
-
Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any potential vapors.[2]
-
Containment : For small spills, use an inert absorbent material to contain the substance.[1]
-
Cleanup :
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.[2]
-
-
Decontamination : Decontaminate the spill area with a suitable agent as recommended by your institution's safety protocols. For some aziridine compounds, a weak acid solution (e.g., 1% acetic acid) can be used for decontamination.[3]
-
Disposal : Dispose of all contaminated materials as hazardous waste.[2]
Visual Guidance
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of hazardous chemical waste like this compound.
Caption: General workflow for chemical waste disposal.
Signaling Pathway for Spill Response
This diagram outlines the immediate actions to be taken in the event of a this compound spill.
Caption: Immediate actions for a chemical spill.
References
Essential Safety and Logistical Information for Handling Clazamycin A Hydrochloride
Note: Initial searches for "Clazamycin A hydrochloride" did not yield specific safety data. However, extensive safety information is available for "Clindamycin hydrochloride" (CAS No. 21462-39-5 and 58207-19-5), which is likely a synonym or the correct chemical identifier for the requested substance. The following guidance is based on the available data for Clindamycin hydrochloride.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for Clindamycin hydrochloride.
| Property | Value | Source |
| Molecular Formula | C18H33ClN2O5S · HCl | [1] |
| Molecular Weight | 461.44 g/mol | [1][2] |
| CAS Number | 21462-39-5 | [1][2][3][4][5] |
| Alternate CAS No. | 58207-19-5 (monohydrate) | [6][7][8] |
| Appearance | White to off-white powder/solid | [7] |
| Oral LD50 (Rat) | 2193 mg/kg | [1][7] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[9][10] Ensure that ventilation systems, such as local exhaust, are in place to prevent the dispersion of dust.
-
Safety Stations: An emergency eye wash station should be readily accessible.[7] A safety shower should also be available.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9] If there is a risk of splashing, a full face shield may be necessary.[7]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[9] However, for spill cleanup or situations with potential for significant dust generation, a tight-fitting full-face respirator with HEPA filters may be required.[7]
Hygiene Practices
-
Wash hands and any exposed skin thoroughly after handling the substance.[6][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][10]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]
Operational and Disposal Plans
Storage
-
General Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][9]
-
Temperature: Store in a freezer or as refrigerated, as recommended by the supplier.[9][10]
-
Incompatible Materials: Store away from strong oxidizing agents.[9][11]
Accidental Release Measures
-
Personnel Precautions: Evacuate the area and ensure adequate ventilation.[9] Avoid breathing dust and prevent contact with skin and eyes.[1]
-
Containment: Cover drains to prevent the substance from entering the sewer system.[1]
-
Cleanup: For dry spills, sweep up the material and shovel it into a suitable, closed container for disposal.[6][9][10] Avoid generating dust during cleanup.[1] A damp cloth or a filtered vacuum can be used for cleaning up spills of dry solids.[12]
Disposal
-
Waste Classification: This waste is classified as hazardous.[10]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][7][9] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] If irritation persists, seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][9] If skin irritation or a rash occurs, get medical advice.[7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][9] If symptoms occur, get medical attention.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[6] Seek medical attention if symptoms occur.[6]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and information on signaling pathways for this compound were not available in the safety-focused search results. This type of information is typically found in specialized scientific literature and research articles. Researchers are advised to consult such publications for specific experimental methodologies.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Clindamycin Hydrochloride | C18H34Cl2N2O5S | CID 16051951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clindamycin hydrochloride | 21462-39-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pccarx.com [pccarx.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. zellx.de [zellx.de]
- 12. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
